molecular formula C22H16BrNO4 B522001 BRD-9327

BRD-9327

Cat. No.: B522001
M. Wt: 438.3 g/mol
InChI Key: CDFCUHNJNPTGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD-9327 is a novel specific inhibitor of the hypomorph growth of EfpA, a largely uncharacterized, but essential efflux pump in Mtb.

Properties

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide

InChI

InChI=1S/C22H16BrNO4/c23-17-9-5-4-8-15(17)22(26)24-18-13-20-19(27-10-11-28-20)12-16(18)21(25)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26)

InChI Key

CDFCUHNJNPTGMX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD-9327;  BRD 9327;  BRD9327

Origin of Product

United States

Foundational & Exploratory

BRD-9327: A Novel Inhibitor of the Mycobacterium tuberculosis Efflux Pump EfpA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of BRD-9327

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel small molecule inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a specific, uncompetitive inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis.[1][2] It was identified through a large-scale chemical-genetic screening platform known as PROSPECT.[1][2][3][4][5] Unlike conventional antibiotics, this compound does not directly kill the bacteria by targeting a biosynthetic pathway. Instead, it binds to the external vestibule of the EfpA transporter.[6][7] This binding is thought to impede the conformational changes of the pump, a process known as the "alternate access mechanism," which is essential for the efflux of substrates.[8] Structural studies using cryo-electron microscopy (cryo-EM) have elucidated the binding site and provided insights into its inhibitory mechanism.[7] this compound exhibits synergistic activity with other EfpA inhibitors that have a different binding mode, such as BRD-8000.3, and displays collateral sensitivity, making it a promising candidate for combination therapies to combat tuberculosis.[1][2][3][7]

Quantitative Data Summary

The inhibitory activity and structural details of this compound have been characterized through various assays. The key quantitative data are summarized in the table below.

ParameterValueOrganism/SystemReference
Minimum Inhibitory Concentration (MIC)
Against wild-type M. tuberculosis>50 µMM. tuberculosis[1][2][3]
Against EfpA hypomorph M. tuberculosis6.25 µMM. tuberculosis[1][2][3]
Structural Data
Resolution of this compound-EfpA complex3.0 ÅIn vitro (Cryo-EM)[7]

Mechanism of Action: Inhibition of the EfpA Alternate Access Mechanism

EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters, which are known to function via an "alternate access" mechanism. This mechanism involves a series of conformational changes that expose a central binding pocket to either the cytoplasm or the extracellular space, thereby facilitating the transport of substrates across the membrane.

This compound acts as an uncompetitive inhibitor of EfpA.[1][2] Structural studies have revealed that it binds to an external vestibule of the pump, situated between transmembrane helices 1, 5, 9, and 10.[6][7] In this position, it does not physically occlude the substrate translocation channel. Instead, it is hypothesized to "lock" the transporter in a conformation that is incompatible with the cycling required for substrate efflux.[8] This allosteric inhibition of the transporter's dynamics is the core of its mechanism of action.

The following diagram illustrates the proposed mechanism:

cluster_0 Normal EfpA Efflux Cycle (Alternate Access Mechanism) cluster_1 Inhibition by this compound Inward-facing Inward-facing Conformation Substrate binds from cytoplasm Outward-facing Outward-facing Conformation Substrate released to exterior Inward-facing->Outward-facing Conformational Change Outward-facing->Inward-facing Reset EfpA_BRD9327 EfpA-BRD-9327 Complex This compound binds to outer vestibule Outward-facing->EfpA_BRD9327 This compound Binding Inhibited_State Inhibited State Conformational cycling is blocked EfpA_BRD9327->Inhibited_State Stabilization of one conformation

Mechanism of EfpA inhibition by this compound.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

PROSPECT Chemical-Genetic Screening

This compound was identified by analyzing the data from a high-throughput screening platform called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets).

  • Principle: A pooled library of M. tuberculosis strains, each with reduced expression (hypomorph) of a specific essential gene and tagged with a unique DNA barcode, is exposed to a library of small molecules. The fitness of each hypomorph strain in the presence of a compound is determined by sequencing the DNA barcodes and quantifying their relative abundance. The resulting "chemical-genetic interaction profile" (CGIP) for a compound can suggest its mechanism of action.

  • Methodology:

    • A pooled culture of barcoded Mtb hypomorph strains is aliquoted into multi-well plates.

    • Each well is treated with a unique small molecule from a chemical library at a defined concentration.

    • The cultures are incubated for a period that allows for multiple cell divisions.

    • Genomic DNA is extracted from the pooled culture in each well.

    • The DNA barcodes are amplified by PCR.

    • The amplified barcodes are sequenced using a high-throughput sequencing platform.

    • The relative abundance of each barcode in a treated sample is compared to its abundance in a vehicle-treated control to determine the sensitivity or resistance of each hypomorph strain to the compound.

    • The CGIP of novel compounds is compared to the CGIPs of compounds with known mechanisms of action to identify new inhibitors of specific pathways or targets. This compound was identified due to the high correlation of its CGIP with that of BRD-8000, a known EfpA inhibitor.[1][2][3]

The workflow for the PROSPECT screen is depicted below:

cluster_0 Screening cluster_1 Analysis cluster_2 Hit Identification Pool Pool of barcoded Mtb hypomorphs Treat Treat with small molecules Pool->Treat Incubate Incubate Treat->Incubate gDNA Extract genomic DNA Incubate->gDNA PCR Amplify barcodes (PCR) gDNA->PCR Seq High-throughput sequencing PCR->Seq CGIP Generate Chemical-Genetic Interaction Profile (CGIP) Seq->CGIP Compare Compare CGIP to known inhibitors CGIP->Compare Hit Identify this compound as EfpA inhibitor Compare->Hit

Experimental workflow for the PROSPECT chemical-genetic screen.
Broth Microdilution Assay for MIC Determination

  • Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Methodology:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., 7H9).

    • Each well is inoculated with a standardized suspension of M. tuberculosis (wild-type or EfpA hypomorph).

    • Positive (no drug) and negative (no bacteria) control wells are included.

    • The plates are incubated at 37°C for a period sufficient for visible growth in the positive control wells (typically 7-14 days for Mtb).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Ethidium Bromide (EtBr) Efflux Assay
  • Principle: This whole-cell fluorescence-based assay measures the ability of a compound to inhibit the efflux of a known substrate of the target pump. Ethidium bromide is a fluorescent molecule and a substrate of EfpA. When pumped out of the cell, the fluorescence decreases. An effective inhibitor will block this efflux, leading to the accumulation of EtBr and an increase in fluorescence.

  • Methodology:

    • M. tuberculosis cells are pre-loaded with EtBr in the presence of a proton-motive force inhibitor (to maximize loading).

    • The cells are washed and resuspended in a buffer.

    • The cell suspension is aliquoted into a microplate, and this compound or a control compound is added.

    • The efflux is initiated by the addition of glucose, which energizes the efflux pumps.

    • The fluorescence is monitored over time using a plate reader.

    • Inhibition of efflux is observed as a slower rate of fluorescence decay compared to the vehicle control.

Cryo-Electron Microscopy (Cryo-EM)
  • Principle: Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecules in their near-native state.

  • Methodology:

    • The EfpA protein is purified and reconstituted into a lipid nanodisc or detergent micelle.

    • This compound is added in excess to ensure binding to the purified EfpA.

    • A small volume of the protein-inhibitor complex is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

    • The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures.

    • Thousands of images of individual protein particles in different orientations are collected.

    • These images are computationally processed, aligned, and averaged to reconstruct a high-resolution 3D density map of the EfpA-BRD-9327 complex.

    • An atomic model of the complex is built into the density map to visualize the binding site and interactions of this compound with EfpA.

Conclusion

This compound represents a novel class of anti-tubercular agents that function by inhibiting the essential EfpA efflux pump. Its unique allosteric mechanism of action, which involves trapping the transporter in an inactive conformation, distinguishes it from other EfpA inhibitors and provides a compelling rationale for its use in combination therapies. The detailed experimental validation, from its initial discovery through chemical genetics to the high-resolution structural elucidation of its binding mode, provides a solid foundation for further preclinical and clinical development. The strategies and methodologies outlined in this guide were pivotal in characterizing this compound and can serve as a template for the discovery and development of other novel antimicrobial agents that target efflux pumps.

References

BRD-9327 EfpA inhibitor research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the EfpA Inhibitor BRD-9327

Introduction

Efflux pumps are a significant mechanism by which bacteria develop resistance to antibiotics. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the efflux pump EfpA is essential for the bacterium's survival, making it a compelling target for new therapeutic agents.[1] A large-scale chemical-genetic screening strategy identified this compound as a novel, structurally distinct small molecule inhibitor of EfpA.[2][3][4] This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, quantitative data on its activity, and the experimental protocols used in its characterization.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory effects of this compound have been quantified through various assays, primarily focusing on its activity against Mtb and its impact on EfpA's efflux function.

Parameter Strain/Condition Value Reference
Minimum Inhibitory Concentration (MIC) Wild-Type M. tuberculosis (Mtb)>50 µM[3][5][6]
Minimum Inhibitory Concentration (MIC) M. tuberculosis EfpA hypomorph (Mtb efpAKD)6.25 µM[3][5][6]
Inhibition of Ethidium Bromide (EtBr) Efflux Wild-Type M. smegmatis (Msm) expressing EfpAKi/Ki′ = 5.3[3][6]

Mechanism of Action

Structural and biochemical studies have elucidated a unique inhibitory mechanism for this compound. Unlike compounds that directly block substrate binding or passage, this compound acts through a more subtle, allosteric mechanism.

Binding Site: Cryo-electron microscopy (cryo-EM) studies at 3.0 Å resolution revealed that this compound binds within the outer vestibule of the EfpA transporter.[2][7][8] The binding pocket is located between transmembrane domains TM1, TM5, TM9, and TM10.[2][8] This binding site is distinct from that of another EfpA inhibitor, BRD-8000.3, which binds in a separate tunnel that contacts the lipid bilayer.[1][2][9]

Inhibition of Transporter Dynamics: this compound is characterized as an uncompetitive or non-competitive inhibitor of EfpA-mediated efflux.[2][3][6] Its binding to the external vestibule does not completely obstruct the substrate pathway.[2][9][10] Instead, it is proposed that this compound inhibits the conformational changes necessary for the "alternate access" mechanism.[2][9][10] This mechanism is a hallmark of major facilitator superfamily (MFS) transporters like EfpA, which involves the protein alternating between inward-facing and outward-facing conformations to move substrates across the membrane. By stabilizing a particular conformation or hindering the transition between states, this compound effectively shuts down the transport cycle.

Synergy with BRD-8000.3: this compound and BRD-8000.3 exhibit a synergistic effect, meaning their combined inhibitory activity is greater than the sum of their individual effects.[2][4] This synergy is attributed to their distinct binding sites and mechanisms of action.[1][2] Furthermore, mutations that confer resistance to BRD-8000.3 do not confer resistance to this compound, and vice versa, a phenomenon known as collateral sensitivity.[2][6] This suggests that combining these two inhibitors could be a powerful strategy to combat the development of drug resistance.[9][11]

cluster_membrane Cell Membrane cluster_binding_sites Inhibitor Binding Sites EfpA EfpA Transporter (Outward-Facing) Substrate_out Substrate (e.g., EtBr, Lipid) EfpA->Substrate_out Efflux Efflux Efflux Blocked BRD9327_site This compound Site (Outer Vestibule) Inhibition Inhibition of 'Alternate Access' BRD9327_site->Inhibition Causes BRD8000_site BRD-8000.3 Site (Lipid Interface Tunnel) BRD8000_site->Inhibition Causes Substrate_in Substrate Substrate_in->EfpA Enters Transporter BRD9327 This compound BRD9327->BRD9327_site Binds BRD8000 BRD-8000.3 BRD8000->BRD8000_site Binds Inhibition->EfpA Prevents Conformational Change

Caption: Proposed synergistic inhibition mechanism of EfpA by this compound and BRD-8000.3.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets)

This high-throughput chemical-genetic screening platform was instrumental in identifying this compound.[3][5][6]

  • Strain Construction: A library of Mtb hypomorphs was created. In these strains, the expression of specific target genes (like efpA) is reduced, making the strains hypersensitive to inhibitors of that gene's product. Each strain is tagged with a unique genetic barcode.[5]

  • Pooling and Compound Exposure: The barcoded hypomorph strains were pooled and grown in the presence of various small molecules from a chemical library.

  • Sequencing and Analysis: After incubation, the genetic barcodes from the surviving bacteria in each pool were amplified and sequenced. The relative abundance of each barcode was compared to a vehicle control.[5]

  • Chemical-Genetic Interaction Profile (CGIP): This analysis generates a CGIP for each compound, showing its effect on the fitness of each hypomorph strain. This compound was identified because its CGIP showed a high correlation with the CGIP of the known EfpA inhibitor, BRD-8000.[3][5]

A 1. Construct Library of Barcoded Mtb Hypomorphs B 2. Pool Strains A->B C 3. Expose to Compound Library B->C D 4. Amplify & Sequence Barcodes C->D E 5. Generate Chemical-Genetic Interaction Profile (CGIP) D->E F 6. Identify Hits by Correlating CGIPs (this compound vs BRD-8000) E->F

Caption: Workflow for the PROSPECT chemical-genetic screening method.

Ethidium Bromide (EtBr) Efflux Assay

This assay was used to confirm that this compound directly inhibits the efflux function of EfpA.[3][6]

  • Principle: EtBr is a fluorescent substrate of many efflux pumps, including EfpA. Its fluorescence increases significantly upon intercalating with DNA inside the bacterial cell. Active efflux keeps the intracellular concentration of EtBr low, resulting in low fluorescence.

  • Methodology:

    • Bacterial cells (e.g., M. smegmatis overexpressing EfpA) are loaded with EtBr in the presence of an efflux pump inhibitor to maximize intracellular concentration.

    • The cells are then washed and resuspended in a buffer that promotes efflux.

    • Efflux is initiated, and the decrease in fluorescence (as EtBr is pumped out) is monitored over time using a fluorometer.

    • The experiment is repeated in the presence of different concentrations of this compound.

  • Result: this compound was shown to inhibit the rate of EtBr efflux in an EfpA-dependent manner, confirming it as an EfpA inhibitor.[3][6]

Broth Microdilution Assay

This standard microbiology technique was used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[3][5]

  • Methodology:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing liquid growth medium.

    • Each well is inoculated with a standardized suspension of bacteria (e.g., wild-type Mtb or the EfpA hypomorph).

    • Plates are incubated under appropriate conditions for bacterial growth.

  • Result: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth. This assay demonstrated that the EfpA hypomorph was significantly more susceptible to this compound than the wild-type strain, providing strong genetic evidence that EfpA is the primary target.[3][5][6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to solve the high-resolution structure of EfpA in complex with this compound.[2]

  • Sample Preparation: The EfpA membrane protein was purified and reconstituted. The purified protein was then incubated with this compound.[2]

  • Grid Preparation and Data Collection: The protein-inhibitor complex solution was applied to an EM grid, vitrified by plunge-freezing in liquid ethane, and then imaged using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Thousands of particle images were computationally processed and aligned to generate a high-resolution 3D density map of the EfpA-BRD-9327 complex.[2]

  • Model Building: An atomic model of the complex was built into the cryo-EM density map, revealing the precise binding site and orientation of this compound.[2][8]

Conclusion

This compound is a novel EfpA inhibitor with a distinct, non-competitive mechanism of action. It binds to an allosteric site in the outer vestibule of the transporter, inhibiting the conformational dynamics required for efflux. The synergistic relationship and mutual collateral sensitivity between this compound and another EfpA inhibitor, BRD-8000.3, highlight a promising strategy for developing combination therapies against tuberculosis.[4][9][11] The detailed structural and functional characterization of this compound provides a solid foundation for the rational design and optimization of next-generation EfpA inhibitors.[9][10]

References

BRD-9327 Target Engagement in Mycobacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-9327 is a novel small molecule inhibitor targeting the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb) and other mycobacteria.[1][2] Efflux pumps are critical contributors to intrinsic and acquired drug resistance in bacteria, making them attractive targets for new antimicrobial therapies. This technical guide provides a comprehensive overview of the target engagement of this compound, including its mechanism of action, quantitative activity data, and detailed experimental protocols to assess its interaction with EfpA. The information presented herein is intended to facilitate further research and development of EfpA inhibitors as a novel strategy to combat tuberculosis.

Mechanism of Action of this compound

This compound was identified through a chemical-genetic screening strategy called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets).[1] It shares a similar chemical-genetic interaction profile with another EfpA inhibitor, BRD-8000.3, yet exhibits a distinct mechanism of inhibition.[1][2]

Structural studies have revealed that this compound binds to the outer vestibule of the EfpA transporter.[1][3] This binding site is located parallel to the transmembrane domains TM1, TM5, TM9, and TM10.[1] By occupying this external-facing cavity, this compound is thought to inhibit the conformational changes necessary for the transporter's alternate access mechanism, thereby partially blocking substrate transport.[1][3] This mode of inhibition is classified as uncompetitive with respect to the efflux of substrates like ethidium bromide (EtBr).[4]

A key feature of this compound is its synergistic activity and collateral sensitivity with the EfpA inhibitor BRD-8000.3.[1][2] These two compounds bind to different sites on EfpA, and mutations conferring resistance to one compound often increase susceptibility to the other.[1] This mutual exclusivity in resistance mechanisms makes the combination of this compound and BRD-8000.3 a promising strategy to mitigate the emergence of drug resistance.[1]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the activity of this compound against various mycobacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Mycobacterial StrainGenotypeMIC (μM)Reference
Mycobacterium tuberculosisWild-Type>50[1]
Mycobacterium tuberculosisEfpA Hypomorph6.25[1]
Mycobacterium marinumWild-Type25[1]
M. marinum resistant to BRD-8000.3efpA(V319M)6.25[1]
M. marinum resistant to BRD-8000.3efpA(A415V)>50 (IC50 = 0.8)[1]

Table 2: Collateral Sensitivity and Synergy with BRD-8000.3 in M. marinum

MetricDescriptionValue/ObservationReference
Synergy The combination of this compound and BRD-8000.3 shows synergistic growth inhibition.BRD-8000.3 concentrations between 0.1 and 3 μM potentiate the activity of this compound.[1]
Collateral Sensitivity Resistance to this compound can increase sensitivity to BRD-8000.3.M. marinum mutants with high-level resistance to this compound (efpA(G328C), efpA(G328D), efpA(A339T)) show a 2-fold decrease in MIC for BRD-8000.3.[5]
Reduced Resistance Frequency This compound resistance lowers the frequency of resistance to BRD-8000.3.In a this compound-resistant background (M. marinum efpA(G328D)), the resistance frequency to BRD-8000.3 was 20-fold lower than in wild-type.[1]

Experimental Protocols

Ethidium Bromide (EtBr) Efflux Assay

This assay is used to functionally assess the inhibition of the EfpA efflux pump by this compound in whole mycobacterial cells. The principle relies on the fluorescence of EtBr, which is significantly higher in the intracellular environment compared to the extracellular medium. Inhibition of EtBr efflux by this compound will result in a slower decrease in intracellular fluorescence over time.

Materials:

  • Mycobacterial culture (e.g., M. smegmatis, M. marinum, or M. tuberculosis)

  • Middlebrook 7H9 broth supplemented with 10% OADC (or other appropriate growth medium)

  • Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBS-T)

  • Ethidium Bromide (EtBr) solution

  • This compound solution (in a suitable solvent like DMSO)

  • Glucose solution (e.g., 0.4% w/v)

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader with excitation at 530 nm and emission at 590 nm

Procedure:

  • Culture Preparation: Grow mycobacteria in 7H9 broth at 37°C to mid-log phase (OD600 of 0.6-0.8).

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS-T, and resuspend in PBS-T to the desired OD.

  • EtBr Loading: Incubate the cells with EtBr at a sub-inhibitory concentration (e.g., 1-2 µg/mL) in the absence of an energy source (glucose) to maximize loading. This can be done at room temperature for a defined period (e.g., 60 minutes).

  • Efflux Initiation: Wash the EtBr-loaded cells with PBS-T to remove extracellular EtBr. Resuspend the cells in PBS-T containing glucose to energize the efflux pumps.

  • Inhibitor Treatment: Aliquot the cell suspension into the wells of a 96-well plate. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control efflux pump inhibitor if available.

  • Fluorescence Monitoring: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 60 seconds for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Plot the fluorescence intensity over time for each condition. A slower rate of fluorescence decay in the presence of this compound compared to the vehicle control indicates inhibition of EtBr efflux.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature. While a specific CETSA protocol for this compound and the membrane-bound EfpA in mycobacteria has not been detailed in the reviewed literature, a general protocol, adaptable for this purpose, is provided below.

Materials:

  • Mycobacterial culture expressing EfpA

  • This compound

  • Lysis buffer (containing protease inhibitors)

  • Detergent for membrane protein solubilization (e.g., Triton X-100, DDM)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge capable of high speed for protein precipitation

  • SDS-PAGE and Western blotting reagents

  • Anti-EfpA antibody (if available) or an epitope-tagged EfpA construct

Procedure:

  • Compound Treatment: Treat intact mycobacterial cells with this compound or vehicle control for a defined period to allow for cell penetration and target binding.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Solubilization: Lyse the cells using an appropriate method (e.g., bead beating or sonication) in lysis buffer. For membrane proteins like EfpA, include a detergent in the lysis buffer to solubilize the membrane fraction.

  • Removal of Precipitated Proteins: Centrifuge the lysates at high speed (e.g., >12,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble EfpA at each temperature for both the this compound-treated and vehicle-treated samples using SDS-PAGE and Western blotting with an antibody against EfpA or the epitope tag.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble EfpA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

experimental_workflow cluster_etbr Ethidium Bromide Efflux Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) etbr_start Mycobacterial Culture etbr_load Load with EtBr (no glucose) etbr_start->etbr_load etbr_wash Wash etbr_load->etbr_wash etbr_treat Treat with this compound + Glucose etbr_wash->etbr_treat etbr_measure Measure Fluorescence (Time-course) etbr_treat->etbr_measure etbr_analyze Analyze Efflux Rate etbr_measure->etbr_analyze cetsa_start Mycobacterial Culture cetsa_treat Treat with this compound cetsa_start->cetsa_treat cetsa_heat Heat Shock (Temperature Gradient) cetsa_treat->cetsa_heat cetsa_lyse Lyse & Solubilize (with detergent) cetsa_heat->cetsa_lyse cetsa_spin Centrifuge (remove aggregates) cetsa_lyse->cetsa_spin cetsa_analyze Analyze Soluble EfpA (Western Blot) cetsa_spin->cetsa_analyze cetsa_curve Generate Melting Curve cetsa_analyze->cetsa_curve

Caption: Experimental workflows for assessing this compound's effect on EfpA function and direct binding.

mechanism_of_action cluster_cell Mycobacterial Cell cluster_membrane Cell Membrane EfpA EfpA Efflux Pump Substrate_out Substrate EfpA->Substrate_out Efflux Inhibition Inhibition of Conformational Change EfpA->Inhibition Substrate_in Substrate (e.g., EtBr, Drugs) Substrate_in->EfpA Enters Pump BRD9327 This compound BRD9327->EfpA Binds to Outer Vestibule Inhibition->EfpA Blocks Efflux

Caption: Proposed mechanism of EfpA inhibition by this compound in mycobacteria.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for BRD-9327 via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of BRD-9327, a known inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis (Mtb), using the broth microdilution method.[1][2] This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial susceptibility of a compound.[3][4][5] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for obtaining accurate and reproducible results.[3][6][7]

Principle of the Method

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a defined incubation period.[4] The assay involves preparing serial two-fold dilutions of the test compound (this compound) in a suitable liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[4][8]

Data Presentation

The following table provides an example of how to present MIC data for this compound against various bacterial strains. The values presented here are illustrative and should be replaced with experimental findings.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Quality Control Strain MIC Range (µg/mL)
Mycobacterium tuberculosisH37Rv[Insert Value]N/A
Staphylococcus aureus29213[Insert Value][Insert QC Range]
Escherichia coli25922[Insert Value][Insert QC Range]
Pseudomonas aeruginosa27853[Insert Value][Insert QC Range]

Experimental Protocol

This protocol is based on the CLSI guidelines for broth microdilution testing.[3][9]

Materials and Reagents
  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, Middlebrook 7H9 for Mycobacterium species)[4]

  • Test microorganism cultures (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli)

  • Quality control (QC) strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[10][11]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure

1. Preparation of this compound Dilutions:

  • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of this compound (prepared in broth) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no inoculum).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation of Microtiter Plate:

  • Within 15 minutes of preparation, inoculate each well (wells 1-11) of the microtiter plate with 50 µL of the final bacterial inoculum.

  • Do not inoculate the sterility control well (well 12).

  • The final volume in each test well will be 100 µL.

4. Incubation:

  • Cover the plate with a lid or an adhesive seal to prevent evaporation.

  • Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; specific conditions are required for slow-growing organisms like M. tuberculosis).

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A plate reader can also be used to measure absorbance.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control well (well 11) should show distinct turbidity.

  • The sterility control well (well 12) should remain clear.

  • The MIC for the quality control strain should fall within the established acceptable range.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Broth Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read and Record MIC incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathway (Conceptual)

As this compound is an efflux pump inhibitor, a conceptual diagram illustrates its mechanism of action.

Efflux_Pump_Inhibition cluster_cell Bacterial Cell EfpA EfpA Efflux Pump Antibiotic Co-administered Antibiotic EfpA->Antibiotic Expels Target Intracellular Target Antibiotic->Target Inhibits BRD9327 This compound BRD9327->EfpA Inhibits

Caption: Conceptual mechanism of this compound as an EfpA efflux pump inhibitor.

References

Application Notes and Protocols for Using BRD-9327 in Mycobacterium tuberculosis Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-9327 is a small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Identified through a large-scale chemical-genetic screening strategy, this compound represents a novel approach to combatting Mtb by targeting intrinsic cellular mechanisms that can contribute to drug tolerance.[1][3] This compound binds to the outer vestibule of the EfpA transporter, which is thought to impede the conformational changes necessary for the efflux of substrates from the bacterial cell.[1][2]

A key characteristic of this compound is its synergistic activity with another EfpA inhibitor, BRD-8000.3.[1][3] This synergy, coupled with the phenomenon of collateral sensitivity—where resistance to one compound increases susceptibility to the other—makes the combination of this compound and BRD-8000.3 a promising strategy for developing novel anti-tubercular chemotherapies with a higher barrier to resistance.[3][4]

These application notes provide detailed protocols for researchers working with this compound in Mtb culture conditions, including methods for determining its minimum inhibitory concentration (MIC), evaluating its synergistic effects with other compounds, assessing its impact on efflux pump activity, and generating resistant mutants for further study.

Data Presentation

Table 1: In Vitro Activity of this compound against Mycobacterium Species
CompoundOrganismStrainMethodMIC (µM)Notes
This compoundM. tuberculosisWild-TypeBroth Microdilution>50Exhibits weak activity against wild-type Mtb.
This compoundM. tuberculosisEfpA hypomorphBroth Microdilution6.25Increased potency against a strain with reduced EfpA expression highlights target engagement.[4]
This compoundM. marinumWild-TypeBroth Microdilution25Demonstrates greater potency against the related pathogenic mycobacterial species.[4]
Table 2: Synergistic Interaction of this compound with BRD-8000.3
OrganismMethodInteractionObservation
M. marinumCheckerboard AssaySynergyThe combination of this compound and BRD-8000.3 shows a synergistic effect on growth inhibition. Specific Fractional Inhibitory Concentration Index (FICI) values should be determined experimentally for M. tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the MIC of this compound against M. tuberculosis. The Resazurin Microtiter Assay (REMA) is a common colorimetric method for assessing cell viability.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile PBS with 0.05% Tween 80

Protocol:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).

    • Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard.

    • Dilute the adjusted bacterial suspension 1:100 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • In the first column of wells, add another 100 µL of 7H9 broth containing this compound at twice the desired highest final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution well.

    • Include a drug-free well (positive control for growth) and a well with only broth (negative control for sterility).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

    • Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Reading the Results:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 24-48 hours at 37°C.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Checkerboard Synergy Assay

This protocol is used to assess the synergistic interaction between this compound and another compound, such as BRD-8000.3.

Materials:

  • Same materials as for the MIC determination protocol.

  • BRD-8000.3 stock solution (in DMSO).

Protocol:

  • Plate Setup:

    • Prepare a 96-well plate by adding 50 µL of 7H9 broth to each well.

    • Create a 2-fold serial dilution of this compound horizontally across the plate.

    • Create a 2-fold serial dilution of BRD-8000.3 vertically down the plate.

    • This will result in a matrix of wells with varying concentrations of both compounds.

    • Include wells with each compound alone to determine their individual MICs in the same experiment.

  • Inoculation and Incubation:

    • Prepare the Mtb inoculum as described in the MIC protocol.

    • Add 100 µL of the inoculum to each well.

    • Incubate the plate at 37°C for 7 days.

  • Reading and Interpretation:

    • Add resazurin and read the results as described in the MIC protocol.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifferent

      • FICI > 4.0: Antagonism

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the activity of the EfpA efflux pump by monitoring the fluorescence of the EfpA substrate, ethidium bromide. Inhibition of EfpA by this compound will lead to an increase in intracellular EtBr and thus, higher fluorescence.

Materials:

  • M. tuberculosis H37Rv culture

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Ethidium bromide (EtBr) stock solution

  • This compound stock solution

  • Glucose solution

  • 96-well black, clear-bottom plates

  • Fluorometer

Protocol:

  • Cell Preparation:

    • Grow Mtb to mid-log phase and wash the cells with PBS containing 0.05% Tween 80.

    • Resuspend the cells in PBS with Tween 80 to an OD₆₀₀ of 0.4.

  • EtBr Loading:

    • Incubate the cell suspension with a sub-inhibitory concentration of EtBr (e.g., 1-2 µg/mL) in the presence of an energy source (e.g., glucose) for 1 hour at 37°C to allow for EtBr accumulation.

  • Efflux Measurement:

    • Centrifuge the cells to remove external EtBr and resuspend them in PBS with Tween 80.

    • Aliquot the cell suspension into a 96-well black plate.

    • Add this compound at various concentrations to the wells. Include a no-drug control and a control with a known efflux pump inhibitor (e.g., verapamil).

    • Measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) immediately and then at regular intervals for 60-90 minutes.

    • An increase in fluorescence in the presence of this compound compared to the no-drug control indicates inhibition of EtBr efflux.

Generation of this compound Resistant Mutants

This protocol describes the in vitro selection of Mtb mutants with resistance to this compound.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar supplemented with 10% OADC

  • This compound stock solution

Protocol:

  • Plating for Resistance:

    • Prepare a high-density Mtb culture (e.g., OD₆₀₀ of 1.0).

    • Plate approximately 10⁸ CFU onto Middlebrook 7H10 agar plates containing this compound at concentrations ranging from 2x to 8x the MIC.

    • Also, plate a dilution series of the culture onto drug-free plates to determine the initial CFU count.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Isolation and Confirmation of Resistance:

    • Pick individual colonies that grow on the drug-containing plates.

    • Culture these colonies in 7H9 broth.

    • Determine the MIC of this compound for each isolated mutant to confirm the resistance phenotype.

  • Characterization of Mutants:

    • Perform whole-genome sequencing of the resistant mutants to identify mutations, likely in the efpA gene.

    • Assess for collateral sensitivity by determining the MIC of BRD-8000.3 against the this compound resistant mutants.

Visualizations

G cluster_prep Inoculum Preparation cluster_plate Plate Setup & Dosing cluster_read Incubation & Readout a Mtb Culture (Mid-log phase) b Adjust to 0.5 McFarland a->b c Dilute 1:100 in 7H9 Broth b->c f Add 100 µL Inoculum c->f d 96-well plate with 100 µL 7H9 broth e Add this compound & Serial Dilute d->e e->f g Incubate at 37°C for 7 days f->g h Add Resazurin g->h i Incubate 24-48h h->i j Read MIC (No color change) i->j

Caption: Workflow for MIC Determination of this compound against Mtb.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substrate Substrate (e.g., Ethidium Bromide) EfpA EfpA Efflux Pump Substrate->EfpA Enters Pump EfpA->Substrate Efflux Accumulation Substrate Accumulation EfpA->Accumulation Blocked Efflux BRD9327 This compound BRD9327->EfpA Inhibits

Caption: Proposed Mechanism of Action of this compound on the EfpA Efflux Pump.

References

BRD-9327 Combination Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

BRD-9327 is a novel small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to intrinsic and acquired drug resistance. EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters, has been identified as essential for Mtb, making it a promising target for new anti-tubercular therapies.[3][4] this compound binds to the outer vestibule of EfpA, which is thought to inhibit the conformational changes required for substrate transport, thus blocking its function.[1][5]

These application notes provide a detailed framework for the experimental setup of this compound in combination therapies, with a focus on its synergistic interaction with other anti-tubercular agents. The provided protocols for key in vitro assays will guide researchers in evaluating the potential of this compound to enhance the efficacy of existing drugs and overcome drug resistance.

Mechanism of Action and Signaling Pathway

This compound functions by non-competitively inhibiting the EfpA efflux pump. This inhibition leads to the intracellular accumulation of substances that would otherwise be expelled by EfpA. In the context of combination therapy, this can potentiate the effects of other antibiotics by increasing their intracellular concentration and duration of action.

EfpA_Inhibition cluster_membrane Mycobacterial Cell Membrane EfpA EfpA Efflux Pump Inner Vestibule Outer Vestibule Antibiotic_out Antibiotic (extracellular) EfpA:in->Antibiotic_out Efflux Antibiotic_out->EfpA:in Influx Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Diffusion Target Bacterial Target Antibiotic_in->Target Bactericidal/Bacteriostatic Effect BRD9327 This compound BRD9327->EfpA:out Inhibition

Caption: Inhibition of the EfpA efflux pump by this compound.

Quantitative Data Summary

The following tables summarize the known in vitro activity of this compound.

Table 1: In Vitro Activity of this compound Against M. tuberculosis

StrainMIC (μM)Reference
Wild-Type M. tuberculosis>50[2][6]
M. tuberculosis EfpA Hypomorph6.25[2][6]

Table 2: In Vitro Activity of this compound and BRD-8000.3 Against M. marinum

CompoundMIC (μM)Reference
This compound25[7]
BRD-8000.36.25[6]

Experimental Protocols

The following protocols are foundational for evaluating this compound in combination therapy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound and other test compounds

  • Sterile 96-well U-bottom plates

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in 7H9 broth in the 96-well plates.

  • Prepare an inoculum of Mtb from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the diluted compounds. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

  • The MIC is defined as the lowest drug concentration that shows no visible growth.

Checkerboard Assay for Synergy Assessment

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • Materials from the MIC protocol

  • Two test compounds (e.g., this compound and an anti-tubercular drug)

Procedure:

  • In a 96-well plate, serially dilute compound A (e.g., this compound) horizontally and compound B (e.g., isoniazid) vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate the plate with Mtb as described in the MIC protocol.

  • Incubate the plate at 37°C for 7-14 days.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Experimental_Workflow start Start mic_determination MIC Determination (Broth Microdilution) start->mic_determination checkerboard_setup Checkerboard Assay Setup mic_determination->checkerboard_setup incubation Incubation (7-14 days) checkerboard_setup->incubation read_results Read MICs and Combinations incubation->read_results calculate_fici Calculate FICI read_results->calculate_fici interpret_synergy Interpret Synergy/Additivity/Antagonism calculate_fici->interpret_synergy end End interpret_synergy->end

Caption: Workflow for assessing drug synergy.

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate ethidium bromide.[2]

Materials:

  • M. tuberculosis or M. smegmatis strains

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • This compound

  • Fluorometer with plate reading capabilities

Procedure:

  • Grow mycobacterial cultures to mid-log phase.

  • Wash the cells with PBS and resuspend to a standardized optical density.

  • Load the cells with EtBr in the presence of an efflux inhibitor (e.g., verapamil) or in the absence of an energy source (glucose) to maximize accumulation.

  • Wash the cells to remove extracellular EtBr.

  • Resuspend the EtBr-loaded cells in PBS containing glucose to initiate efflux.

  • Aliquot the cell suspension into a 96-well plate containing serial dilutions of this compound.

  • Measure the fluorescence over time. A slower decrease in fluorescence in the presence of this compound indicates inhibition of efflux.

This compound and BRD-8000.3 Combination: A Case Study in Collateral Sensitivity

A key finding in the study of this compound is its synergistic relationship with BRD-8000.3, another EfpA inhibitor with a distinct binding site. This combination exhibits collateral sensitivity, a phenomenon where resistance to one drug increases susceptibility to another.[6]

  • Synergy: The combination of this compound and BRD-8000.3 shows potentiation, meaning one compound enhances the activity of the other.[6][7]

  • Collateral Sensitivity: Mtb mutants resistant to BRD-8000.3 are hypersensitive to this compound, and vice versa.[6] This mutual collateral sensitivity suggests that the combination could have a higher barrier to the development of resistance.

Collateral_Sensitivity BRD8000_res Resistance to BRD-8000.3 BRD9327_sens Hypersensitivity to this compound BRD8000_res->BRD9327_sens leads to BRD9327_res Resistance to this compound BRD8000_sens Hypersensitivity to BRD-8000.3 BRD9327_res->BRD8000_sens leads to

References

Application Notes and Protocols: Ethidium Bromide Efflux Assay with BRD-9327

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efflux pumps are integral membrane proteins that contribute significantly to multidrug resistance (MDR) in various microorganisms by actively extruding a wide range of antimicrobial agents and toxic compounds from the cell. The investigation of efflux pump activity and the identification of potent inhibitors are crucial for overcoming MDR. The ethidium bromide (EtBr) efflux assay is a widely used, fluorescence-based method to monitor efflux pump activity. EtBr, a DNA intercalating agent, exhibits enhanced fluorescence upon binding to DNA within the cell. Active efflux pumps can extrude EtBr, leading to a decrease in intracellular fluorescence. This application note provides a detailed protocol for utilizing the EtBr efflux assay to characterize the inhibitory effect of BRD-9327, a known inhibitor of the Mycobacterium tuberculosis EfpA efflux pump.

This compound has been identified as a specific inhibitor of the essential EfpA efflux pump in M. tuberculosis.[1][2] Its mechanism of action involves binding to the outer vestibule of the EfpA transporter, which suggests it may inhibit the conformational changes necessary for substrate transport.[2][3] This protocol is designed to assess the potency of this compound in blocking EtBr efflux, thereby providing a functional measure of its inhibitory activity against EfpA or analogous efflux pumps.

Data Presentation

Table 1: this compound Properties
PropertyValueSource
Chemical Formula C22H16BrNO4[1]
Molecular Weight 438.28 g/mol [1]
Target EfpA Efflux Pump[1][2]
Organism Mycobacterium tuberculosis[1][3]
Mechanism of Action Binds to the outer vestibule of the EfpA transporter, likely inhibiting the conformational changes required for substrate efflux.[2][3]
Table 2: Ethidium Bromide Efflux Assay Parameters
ParameterRecommended ValueNotes
Organism Mycobacterium tuberculosis (or other susceptible strains)The protocol can be adapted for other bacterial species.
Bacterial Cell Density OD600 of 0.5 - 1.0Log-phase growth is recommended for optimal efflux activity.
Ethidium Bromide Concentration 0.5 - 5 µg/mLThe optimal concentration should be determined empirically to be non-lethal and provide a good signal-to-noise ratio.[4]
This compound Concentration Range 1 µM - 100 µM (example)A dose-response curve should be generated to determine the IC50.
Positive Control (Efflux Inhibitor) Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 40 mg/L or Reserpine at 20 µg/mLThese are general efflux pump inhibitors that disrupt the proton motive force.[5][6]
Negative Control Vehicle (e.g., DMSO)Should be used at the same concentration as the this compound solvent.
Excitation Wavelength 530 nm
Emission Wavelength 585 nm
Measurement Interval Every 60 secondsFor real-time fluorescence measurement.

Experimental Protocols

Materials
  • Bacterial strain of interest (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9 with supplements)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) stock solution

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., CCCP or reserpine)

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader with temperature control

Protocol: Ethidium Bromide Accumulation and Efflux Assay

This protocol is adapted from established methods for monitoring bacterial efflux pump activity.[4][7]

Part 1: Preparation of Bacterial Cells

  • Inoculate the bacterial strain in the appropriate liquid medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8).

  • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in PBS to an OD600 of 0.5. This will be your working cell suspension.

Part 2: Ethidium Bromide Loading (Accumulation)

  • To the working cell suspension, add EtBr to a final concentration of 1-2 µg/mL.

  • To a control aliquot, add a known efflux pump inhibitor (e.g., CCCP) to maximize EtBr accumulation.

  • Incubate the cell suspensions at 37°C for 30-60 minutes in the dark to allow for EtBr uptake. This step "loads" the cells with the fluorescent substrate.

Part 3: Efflux Assay

  • Centrifuge the EtBr-loaded cells at 4000 x g for 10 minutes and discard the supernatant.

  • Resuspend the cell pellet in an equal volume of fresh PBS containing glucose (0.4% v/v) to energize the cells and initiate efflux.

  • Aliquot 180 µL of the energized, EtBr-loaded cell suspension into the wells of a 96-well black, clear-bottom microplate.

  • Prepare serial dilutions of this compound in PBS. Add 20 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations.

  • Include the following controls:

    • No Inhibitor Control: Add 20 µL of vehicle (e.g., DMSO in PBS) to measure maximum efflux.

    • Positive Control: Add 20 µL of the positive control inhibitor (e.g., CCCP) to measure minimum efflux (maximum accumulation).

  • Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

  • Measure the fluorescence (Excitation: 530 nm, Emission: 585 nm) every 60 seconds for 30-60 minutes.

Data Analysis
  • Plot the fluorescence intensity over time for each concentration of this compound and the controls.

  • A decrease in fluorescence over time indicates active EtBr efflux.

  • The rate of efflux can be calculated from the initial slope of the fluorescence decay curve.

  • To determine the inhibitory effect of this compound, compare the fluorescence levels at a specific time point (e.g., 30 minutes) for the treated wells to the no inhibitor and positive control wells.

  • Calculate the percentage of efflux inhibition for each this compound concentration relative to the controls.

  • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% of the maximum inhibition).

Visualizations

Ethidium_Bromide_Efflux_Assay_Workflow cluster_prep Cell Preparation cluster_loading EtBr Loading cluster_efflux Efflux Measurement cluster_analysis Data Analysis culture Bacterial Culture (Log Phase) harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in PBS (OD600 = 0.5) harvest->resuspend add_etbr Add Ethidium Bromide resuspend->add_etbr incubate_load Incubate (30-60 min) add_etbr->incubate_load wash_pellet Wash & Resuspend in PBS + Glucose incubate_load->wash_pellet plate Aliquot to 96-well Plate wash_pellet->plate add_compounds Add this compound & Controls plate->add_compounds measure Measure Fluorescence (Real-time) add_compounds->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate % Inhibition plot->calculate ic50 Determine IC50 calculate->ic50 BRD9327_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_in Cytoplasm cluster_out Periplasm / Extracellular EfpA EfpA Efflux Pump EtBr_out Ethidium Bromide (Extracellular) EfpA->EtBr_out EtBr_in Ethidium Bromide (Intracellular) EtBr_in->EfpA Efflux BRD9327 This compound BRD9327->EfpA Inhibits

References

Determining the Potency of BRD-9327 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-9327 has been identified as an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] Understanding the potency of this compound, commonly expressed as the half-maximal inhibitory concentration (IC50), is a critical step in the evaluation of its potential as an anti-tubercular agent. EfpA is a crucial protein for Mtb survival, making it a promising target for novel drug development. This compound exhibits a distinct mechanism of action from other EfpA inhibitors, such as BRD-8000.3, by binding to the outer vestibule of the transporter.[1][2][3] While its activity against wild-type Mtb is modest, it demonstrates significantly greater potency against an EfpA hypomorph strain, highlighting its specific engagement with the target.[4]

This document provides detailed protocols for determining the IC50 of this compound against Mtb using the widely accepted Resazurin Microtiter Assay (REMA). Additionally, it outlines the known mechanism of action of this compound and presents the available quantitative data in a clear, tabular format.

Mechanism of Action of this compound

This compound inhibits the function of EfpA, an essential efflux pump in Mtb.[1][2] Efflux pumps are membrane proteins that actively transport substrates, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance. Unlike other inhibitors that may block the substrate binding site, this compound binds to the extracellular vestibule of EfpA.[1][2][3] This binding is thought to interfere with the conformational changes necessary for the transport cycle, effectively inhibiting the pump's function. This distinct binding mode suggests that this compound may not be susceptible to resistance mutations that affect the binding of other EfpA inhibitors.[1][2]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against different strains of mycobacteria.

CompoundMtb StrainIC50 (μM)Reference
This compoundWild-Type>50[4]
This compoundEfpA Hypomorph6.25[4]

Experimental Protocols

Determining the IC50 of this compound using the Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) and IC50 of a compound against Mtb.[5][6][7] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active cells. Inhibition of bacterial growth prevents this color change.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (or other strain of interest)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)

  • Sterile 96-well flat-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the turbidity of the bacterial culture with supplemented 7H9 broth to match a McFarland standard of 1.0.

    • Further dilute the adjusted culture 1:50 in supplemented 7H9 broth to obtain the final inoculum.

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in supplemented 7H9 broth in a separate 96-well plate or in tubes. The final concentration range should typically span from 100 µM to 0.1 µM.

    • Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1% (v/v) to avoid solvent toxicity.

  • Assay Plate Setup:

    • Add 100 µL of supplemented 7H9 broth to all wells of a sterile 96-well plate.

    • Add 100 µL of the appropriate this compound dilution to the test wells.

    • Include a positive control (Mtb with no compound) and a negative control (broth only).

    • Add 100 µL of the prepared Mtb inoculum to all wells except the negative control wells.

  • Incubation:

    • Seal the plate with a gas-permeable membrane or in a secondary container and incubate at 37°C for 7 days.

  • Addition of Resazurin and Final Reading:

    • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[6]

    • Re-incubate the plate at 37°C for 24 hours.

    • Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.[5]

    • Alternatively, measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[5]

    • To determine the IC50, plot the percentage of growth inhibition (calculated from fluorescence or absorbance readings relative to controls) against the log of the compound concentration.

    • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination of this compound in Mtb cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis prep_mtb Prepare Mtb Inoculum setup_plate Set up 96-well Plate (Compound, Mtb, Controls) prep_mtb->setup_plate prep_compound Prepare this compound Serial Dilutions prep_compound->setup_plate incubate_7d Incubate at 37°C for 7 days setup_plate->incubate_7d add_resazurin Add Resazurin Solution incubate_7d->add_resazurin incubate_24h Incubate at 37°C for 24 hours add_resazurin->incubate_24h read_plate Read Plate (Visual, Fluorescence, or Absorbance) incubate_24h->read_plate calc_ic50 Calculate IC50 from Dose-Response Curve read_plate->calc_ic50

Caption: Workflow for determining the IC50 of this compound against Mtb.

signaling_pathway Mechanism of this compound Inhibition of EfpA in Mtb cluster_membrane Mtb Cell Membrane efpa EfpA Efflux Pump inhibition Inhibition of Conformational Change efpa->inhibition substrate Substrate (e.g., antibiotics) efpa->substrate Efflux (inhibited) brd9327 This compound brd9327->efpa Binds to extracellular vestibule efflux_blocked Substrate Efflux Blocked inhibition->efflux_blocked substrate->efpa Enters pump

Caption: Proposed mechanism of this compound action on the Mtb EfpA efflux pump.

References

Application Notes and Protocols for BRD-9327 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-9327 is a novel small molecule identified through a sophisticated high-throughput chemical-genetic screening platform. It functions as a specific inhibitor of the essential EfpA efflux pump in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns, particularly for the discovery of other EfpA inhibitors or compounds that synergize with its activity. The protocols outlined below are based on the methodologies that led to the discovery and characterization of this compound.

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutics with new mechanisms of action. Efflux pumps are a crucial component of bacterial drug resistance, actively transporting antibiotics out of the cell. EfpA is an essential efflux pump in Mtb, making it an attractive target for new anti-tubercular drugs.

This compound was discovered using a chemical-genetic screening approach called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets). This method identifies compounds that are selectively lethal to Mtb strains with reduced expression of an essential gene (hypomorphs). This compound demonstrated weak activity against wild-type Mtb but potent inhibition of an EfpA hypomorph strain, highlighting its specific targeting of the EfpA efflux pump.[1]

These application notes provide protocols for a primary high-throughput screen analogous to the PROSPECT methodology and a secondary validation assay to confirm EfpA inhibition.

Data Presentation

Table 1: In Vitro Activity of this compound against M. tuberculosis
StrainDescriptionMIC (µM)
Wild-Type MtbStandard laboratory strain of Mycobacterium tuberculosis.>50
EfpA Hypomorph (Mtb efpAKD)Mtb strain with reduced expression of the efpA gene.6.25

MIC (Minimum Inhibitory Concentration) values are indicative of the concentration of a compound required to inhibit the growth of the microorganism.[1]

Table 2: Synergistic Activity of this compound with BRD-8000.3
Compound CombinationInteractionObservation
This compound + BRD-8000.3SynergisticThe combination of these two EfpA inhibitors shows enhanced efficacy.[2]

BRD-8000.3 is another EfpA inhibitor with a distinct binding site from this compound.

Experimental Protocols

Primary High-Throughput Screen: Chemical-Genetic Interaction Screening (PROSPECT)

This protocol describes a high-throughput method to identify compounds that are selectively lethal to Mtb strains with reduced expression of a specific essential gene, in this case, efpA.

Principle: A pooled library of Mtb hypomorph strains, each with a unique DNA barcode, is treated with a compound library. The relative abundance of each barcoded strain is quantified by sequencing before and after treatment. A compound that inhibits the product of a specific gene will lead to a decrease in the abundance of the corresponding hypomorph strain.

Workflow Diagram:

PROSPECT_Workflow cluster_prep Library Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis A Construct Mtb Hypomorph Strains B Introduce Unique DNA Barcodes A->B C Pool Barcoded Strains B->C D Dispense Pooled Strains into 384-well Plates C->D E Add Compound Library (One Compound per Well) D->E F Incubate E->F G Pool Wells and Extract Genomic DNA F->G H Amplify Barcodes via PCR G->H I High-Throughput Sequencing H->I J Calculate Chemical-Genetic Interaction Profile I->J

PROSPECT High-Throughput Screening Workflow.

Protocol:

  • Construction of the Mtb Hypomorph Library:

    • Generate a collection of Mtb strains where the expression of essential genes can be conditionally reduced. This can be achieved using techniques like CRISPR interference (CRISPRi) or by introducing degradation tags (e.g., DAS+4) to the C-terminus of the target proteins.

    • For each hypomorph, introduce a unique 20-nucleotide DNA barcode at a neutral genomic locus to allow for subsequent identification and quantification.

  • Pooling of the Hypomorph Library:

    • Culture each barcoded hypomorph strain individually to mid-log phase.

    • Normalize the cell density of each culture and then combine them in equal volumes to create a pooled library.

  • High-Throughput Screening:

    • Using a liquid handler, dispense the pooled Mtb hypomorph library into 384-well microplates.

    • Add the small molecule library to the plates, with each well receiving a unique compound at a final concentration typically in the low micromolar range (e.g., 5 µM). Include appropriate controls (e.g., DMSO as a negative control and a known antibiotic as a positive control).

    • Incubate the plates at 37°C for a duration that allows for sufficient bacterial growth and compound activity (e.g., 5-7 days).

  • Data Analysis:

    • After incubation, pool the cultures from each well.

    • Extract genomic DNA from the pooled cultures.

    • Amplify the DNA barcodes using PCR with primers that add sequencing adapters.

    • Perform high-throughput sequencing of the amplified barcodes.

    • For each compound, calculate a chemical-genetic interaction profile by comparing the barcode abundance in the treated sample to the untreated (DMSO) control. A significant decrease in the abundance of a specific barcode indicates a potential interaction between the compound and the corresponding hypomorph.

Secondary Assay: Ethidium Bromide Efflux Assay

This protocol is used to validate hits from the primary screen that are hypothesized to inhibit efflux pumps like EfpA.

Principle: Ethidium bromide (EtBr) is a fluorescent substrate of many efflux pumps. In the presence of an efflux pump inhibitor, EtBr will accumulate inside the bacterial cells, leading to an increase in fluorescence.

Workflow Diagram:

EtBr_Efflux_Assay_Workflow cluster_prep Cell Preparation cluster_assay Efflux Assay cluster_analysis Data Analysis A Culture Mtb to Mid-Log Phase B Wash and Resuspend Cells in PBS A->B C Add Cells to 96-well Plate B->C D Add Test Compound (e.g., this compound) and Ethidium Bromide C->D E Incubate and Monitor Fluorescence D->E F Measure Fluorescence Over Time E->F G Compare Fluorescence in Treated vs. Untreated Wells F->G

Ethidium Bromide Efflux Assay Workflow.

Protocol:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv (or a suitable surrogate like M. smegmatis) in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase (OD600 of 0.6-0.8).

    • Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80, and resuspend in the same buffer to an OD600 of 0.4.

  • Efflux Inhibition Assay:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Add the test compound (e.g., this compound) at various concentrations. Include a known efflux pump inhibitor (e.g., verapamil) as a positive control and DMSO as a negative control.

    • Add ethidium bromide to a final concentration of 1-2 µg/mL.

    • Place the plate in a fluorescence plate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every 1-2 minutes for a period of 60 minutes.

    • An increase in fluorescence in the presence of the test compound compared to the DMSO control indicates inhibition of EtBr efflux.[1]

Mechanism of Action of this compound

This compound inhibits the EfpA efflux pump through a mechanism distinct from other known inhibitors like BRD-8000. While BRD-8000 binds within a transmembrane channel of EfpA, this compound binds to the outer vestibule of the pump. This binding is thought to allosterically inhibit the conformational changes necessary for the transport of substrates out of the cell.

Signaling Pathway Diagram:

EfpA_Inhibition_Pathway cluster_cell Mycobacterium tuberculosis cluster_membrane Cell Membrane EfpA EfpA Efflux Pump Antibiotic_out Antibiotic (Extracellular) EfpA->Antibiotic_out Efflux Antibiotic_in Antibiotic (Intracellular) Antibiotic_in->EfpA Efflux Substrate Bacterial_Death Bacterial Death Antibiotic_in->Bacterial_Death Leads to BRD9327 This compound BRD9327->EfpA Inhibition Antibiotic_out->Antibiotic_in Diffusion

Mechanism of EfpA Inhibition by this compound.

Conclusion

This compound serves as a valuable tool for studying the function of the EfpA efflux pump in Mycobacterium tuberculosis. The high-throughput screening and validation protocols described here provide a framework for identifying and characterizing novel EfpA inhibitors. Such compounds, either alone or in combination with existing antibiotics, represent a promising strategy to combat drug-resistant tuberculosis. The distinct mechanism of action of this compound also makes it an excellent probe for exploring the allosteric regulation of bacterial efflux pumps.

References

Troubleshooting & Optimization

BRD-9327 Efflux Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the BRD-9327 efflux assay. The information is designed to assist in optimizing experimental protocols and interpreting results effectively.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the EfpA efflux pump, which is essential in organisms like Mycobacterium tuberculosis (Mtb).[1][2] It functions by binding to the outer vestibule of the EfpA transporter. This binding is thought to inhibit the dynamic conformational changes, known as the "alternate access" mechanism, that are necessary for the transporter to move substrates across the cell membrane.[1][3][4] Unlike some other inhibitors, this compound does not completely block the substrate pathway but rather interferes with the pump's functional cycle.[1][3][4]

Q2: What type of assay is used to measure the effect of this compound?

The activity of this compound as an efflux pump inhibitor is typically assessed using a cell-based efflux assay. These assays monitor the accumulation or retention of a fluorescent dye substrate within cells. In the presence of an effective efflux pump inhibitor like this compound, the cells will retain more of the fluorescent dye, resulting in a higher fluorescence signal compared to untreated cells.

Q3: Which fluorescent dyes are commonly used in efflux pump assays?

Several fluorescent dyes can be used, and the choice depends on the specific efflux pump and cell type. Commonly used dyes include:

  • Nile Red: A lipophilic dye that partitions into the cell membrane.[5][6]

  • Ethidium Bromide (EtBr): Intercalates with DNA and its fluorescence increases upon binding.[6][7]

  • Hoechst 33342: A nuclear stain that also exhibits enhanced fluorescence upon binding to DNA.[6]

The selection of the dye is critical and should be optimized for the specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during this compound efflux assays.

Issue 1: High Background Fluorescence

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete washing of extracellular dye Increase the number and volume of wash steps after dye loading. Ensure complete removal of the supernatant after each wash.
Non-specific binding of the dye Test different fluorescent dyes. Some dyes may exhibit less non-specific binding to cellular components or plasticware. Consider using black-walled, clear-bottom plates to reduce background from the plate itself.[8]
Autofluorescence of cells or media Measure the fluorescence of unstained cells and subtract this value from all readings. If media components are autofluorescent, consider using a different medium for the assay.
Contamination Ensure cell cultures are free from microbial contamination, which can contribute to background fluorescence.
Issue 2: Low or No Fluorescence Signal

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient dye loading Optimize dye concentration and incubation time.[5] Ensure the use of an appropriate energy source for active transport of the dye, if required. For some assays, cells are pre-loaded with dye in the presence of an uncoupler like CCCP to de-energize the cells and maximize loading.[5]
Efflux is too rapid Increase the concentration of this compound to enhance inhibition. Ensure that the measurements are taken quickly after the initiation of efflux.
Incorrect filter set on the plate reader Verify that the excitation and emission wavelengths on the plate reader are appropriate for the chosen fluorescent dye.
Low cell density Optimize the cell seeding density to ensure a sufficient signal-to-noise ratio.[8]
Issue 3: Inconsistent or Variable Results

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent cell numbers Ensure accurate and consistent cell seeding in all wells. Perform a cell viability assay to confirm that the experimental conditions are not causing cell death.
Edge effects in the microplate Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to create a humidity barrier.
Instability of this compound Prepare fresh stock solutions of this compound and protect them from light if they are light-sensitive. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.[2]
Cellular stress Handle cells gently during washing and reagent addition steps to minimize stress, which can alter efflux pump activity.

Experimental Protocols

General Protocol for a Cell-Based Efflux Assay with this compound

This protocol provides a general framework. Specific parameters such as cell type, dye, and concentrations need to be optimized for each experimental system.

  • Cell Seeding: Seed cells in a suitable microplate (e.g., black-walled, clear-bottom 96-well plate) and culture until they reach the desired confluency.

  • Dye Loading:

    • Wash the cells with a suitable buffer (e.g., PBS or HBSS).

    • Incubate the cells with the fluorescent dye (e.g., Nile Red or Ethidium Bromide) in the presence of an uncoupler (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP) to inhibit efflux and maximize dye accumulation.[5] The optimal concentrations of the dye and CCCP must be predetermined.[5]

    • Incubate for a sufficient time to allow for dye loading (e.g., 30-60 minutes).

  • Washing: Remove the dye/CCCP solution and wash the cells thoroughly with buffer to remove extracellular dye.

  • Initiation of Efflux:

    • Add buffer containing an energy source (e.g., glucose) to the cells to energize the efflux pumps.[6]

    • For the experimental wells, add the energy source buffer containing various concentrations of this compound. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

Visualizations

This compound Mechanism of Action

BRD9327_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EfpA EfpA Efflux Pump Inner Vestibule Outer Vestibule Substrate_out Substrate EfpA->Substrate_out Efflux (inhibited) BRD9327 This compound BRD9327->EfpA:out Binds to outer vestibule Substrate_in Substrate Substrate_in->EfpA:in Enters pump

Caption: Mechanism of this compound inhibition of the EfpA efflux pump.

General Efflux Assay Workflow

Efflux_Assay_Workflow A Seed cells in microplate B Wash cells A->B C Load cells with fluorescent dye + uncoupler (e.g., CCCP) B->C D Wash cells to remove extracellular dye C->D E Add buffer with energy source +/- this compound D->E F Measure fluorescence over time E->F G Analyze data F->G

Caption: A generalized workflow for a cell-based efflux assay.

Troubleshooting Logic for Low Fluorescence Signal

Low_Signal_Troubleshooting Start Low Fluorescence Signal CheckLoading Check Dye Loading Conditions Start->CheckLoading OptimizeDye Optimize dye concentration and incubation time CheckLoading->OptimizeDye No CheckUncoupler Verify uncoupler (e.g., CCCP) concentration CheckLoading->CheckUncoupler No CheckReader Verify Plate Reader Settings CheckLoading->CheckReader Yes Resolved Signal Improved OptimizeDye->Resolved CheckUncoupler->Resolved CorrectFilters Use correct excitation/emission filters CheckReader->CorrectFilters No CheckCells Assess Cell Health and Density CheckReader->CheckCells Yes CorrectFilters->Resolved OptimizeDensity Optimize cell seeding density CheckCells->OptimizeDensity No ViabilityAssay Perform cell viability assay CheckCells->ViabilityAssay No OptimizeDensity->Resolved ViabilityAssay->Resolved

Caption: A decision tree for troubleshooting low fluorescence signals.

References

Technical Support Center: Optimizing BRD-9327 for Mycobacterium tuberculosis Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BRD-9327 to inhibit the growth of Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against M. tuberculosis?

A1: this compound is a small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis. EfpA is crucial for the survival of Mtb.[1] this compound functions by binding to the outer vestibule of the EfpA transporter, which is a different mechanism from other EfpA inhibitors like BRD-8000.3.[2] This binding likely interferes with the conformational changes necessary for the transporter's function, thereby inhibiting its activity.[2]

Q2: What is the typical potency of this compound against different strains of mycobacteria?

A2: The potency of this compound varies depending on the strain. It exhibits weak activity against wild-type Mtb, with a Minimum Inhibitory Concentration (MIC) greater than 50 μM. However, it is significantly more potent against an Mtb EfpA hypomorph strain (a strain with reduced EfpA expression), with an MIC of 6.25 μM.[3] In the related species Mycobacterium marinum, the MIC is 25 μM.[3]

Q3: Can this compound be used in combination with other compounds?

A3: Yes, this compound has been shown to work synergistically with another EfpA inhibitor, BRD-8000.3.[4] This synergy is attributed to their distinct binding sites and mechanisms of action on the EfpA transporter.[2] The combination of these two compounds can lead to increased efficacy and may help in mitigating the development of resistance.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations for your experiment. To avoid precipitation, it is advisable to perform dilutions in a stepwise manner. The final concentration of DMSO in the culture medium should be kept low (ideally ≤0.1%) to minimize solvent toxicity to both the bacteria and host cells in intracellular assays.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or weak inhibition of wild-type Mtb growth This compound has inherently low potency against wild-type Mtb.- Use an Mtb EfpA hypomorph strain, which is significantly more sensitive to this compound. - Consider using this compound in combination with BRD-8000.3 to leverage their synergistic effect. - Ensure the compound has been properly dissolved and has not precipitated out of solution.
Inconsistent results between experiments - Variability in Mtb inoculum density. - Clumping of Mtb cells. - Inconsistent compound concentration due to precipitation or degradation. - Edge effects in microplates leading to evaporation.- Standardize the Mtb inoculum to a McFarland standard of 0.5. - Ensure the bacterial suspension is homogenous and free of clumps before inoculation. - Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. - Use a plate sealer and avoid using the outermost wells of the microplate for critical experiments.
High cytotoxicity observed in mammalian host cells (for intracellular assays) - Off-target effects of this compound. - High concentration of DMSO in the final culture medium.- Determine the 50% cytotoxic concentration (CC50) of this compound on your specific host cell line using a standard cytotoxicity assay (e.g., MTT or LDH release assay). - Calculate the therapeutic index (TI = CC50 / MIC) to assess the compound's selectivity. A TI of ≥10 is generally considered favorable. - Ensure the final DMSO concentration in your assay is non-toxic to the host cells (typically ≤0.1%). Run a vehicle control with the same DMSO concentration.
Compound precipitation in culture medium This compound has low aqueous solubility.- Prepare the final dilutions in culture medium containing Tween-80 (e.g., 0.05%) to improve solubility. - Perform serial dilutions in a stepwise manner to avoid rapid changes in solvent composition. - Visually inspect for any precipitate after preparing the dilutions. If precipitation is observed, consider preparing a fresh, lower concentration stock solution.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Strains

Mycobacterial Strain MIC (μM) Reference
M. tuberculosis (Wild-Type)>50[3]
M. tuberculosis (EfpA Hypomorph)6.25[3]
M. marinum25[3]

Experimental Protocols

Protocol 1: Determination of MIC by Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard Mtb susceptibility testing methods.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well plate, perform a 2-fold serial dilution of the stock solution in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween-80 to achieve the desired concentration range.

  • Inoculum Preparation:

    • Grow Mtb H37Rv to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the culture to a McFarland standard of 0.5 in 7H9 broth. This corresponds to approximately 1-5 x 107 CFU/mL.

    • Dilute this suspension 1:50 in the supplemented 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the plate containing the compound dilutions.

    • Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Reading the Results:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween-80 to each well.

    • Incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

Protocol 2: Construction of an Mtb EfpA Hypomorph Strain using CRISPRi

This protocol provides a general workflow based on established CRISPR interference (CRISPRi) methods in mycobacteria.[3][7]

  • Design and Cloning of sgRNA:

    • Design a single guide RNA (sgRNA) targeting the promoter region or the non-template strand of the efpA gene.

    • Clone the designed sgRNA sequence into an appropriate mycobacterial CRISPRi vector.

  • Transformation of Mtb:

    • Electroporate the sgRNA-containing CRISPRi plasmid into an Mtb strain that constitutively or inducibly expresses a catalytically inactive Cas9 (dCas9).

    • Select for transformants on appropriate antibiotic-containing solid medium.

  • Induction of Gene Knockdown:

    • If using an inducible system, grow the transformed Mtb in liquid culture and add the inducer (e.g., anhydrotetracycline) to induce the expression of dCas9 and the sgRNA.

  • Verification of Knockdown:

    • Confirm the reduced expression of efpA mRNA using quantitative reverse transcription PCR (qRT-PCR).

    • Phenotypically confirm the knockdown by observing increased susceptibility to this compound.

Visualizations

Mtb_Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare this compound Stock (10 mM in DMSO) C Serial Dilution of this compound (96-well plate) A->C B Culture Mtb (Mid-log phase) D Standardize Mtb Inoculum (McFarland 0.5) B->D E Inoculate Plate C->E D->E F Incubate at 37°C (7 days) E->F G Add Alamar Blue F->G H Incubate at 37°C (24 hours) G->H I Read Results (Color change) H->I BRD9327_Mechanism cluster_membrane Mtb Cell Membrane EfpA EfpA Efflux Pump Outer Vestibule Inhibition Inhibition of Efflux BRD9327 This compound BRD9327->EfpA:port Substrate Substrate Substrate->EfpA Troubleshooting_Logic Start Experiment Start Problem Inconsistent Results? Start->Problem CheckInoculum Standardize Inoculum Problem->CheckInoculum Yes Success Consistent Results Problem->Success No CheckCompound Check Compound Solubility & Fresh Dilutions CheckInoculum->CheckCompound CheckPlate Use Plate Sealer Avoid Edge Wells CheckCompound->CheckPlate CheckPlate->Start Re-run Experiment

References

BRD-9327 experimental variability and control measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of BRD-9327, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) EfpA efflux pump.[1][2] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and ensure experimental robustness.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

IssueQuestionPossible Cause(s)Suggested Solution(s)
High Variability in MIC Assays Why am I observing significant well-to-well or day-to-day variability in my Minimum Inhibitory Concentration (MIC) assays for this compound?1. Inoculum Inconsistency: The density of the M. tuberculosis culture can vary between experiments. 2. Compound Precipitation: this compound is soluble in DMSO, but may precipitate in aqueous culture media. 3. Media Composition Variability: Batch-to-batch variation in Middlebrook 7H9 medium or OADC supplement can affect mycobacterial growth and compound activity.1. Standardize Inoculum: Prepare the inoculum from a fresh culture at a specific optical density (e.g., OD600 of 0.5-0.8) and standardize to a 0.5 McFarland standard before dilution.[3] 2. Ensure Solubility: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects mycobacterial growth (typically ≤1%). Visually inspect for any precipitation. 3. Use Consistent Media Batches: Use the same lot of media and supplements for a set of comparative experiments. Prepare a large batch of media to be used across multiple experiments to minimize variability.
No or Weak Activity of this compound I am not observing the expected inhibitory activity of this compound against wild-type M. tuberculosis.1. Wild-type Strain: this compound has weak activity against wild-type M. tuberculosis but is more potent against EfpA hypomorph strains.[4] 2. Compound Degradation: Improper storage may lead to loss of activity. 3. High Efflux Activity: The wild-type strain may have high levels of EfpA expression, effectively pumping out the inhibitor.1. Use Appropriate Strain: Test this compound against an EfpA hypomorph strain to confirm its on-target activity.[4] 2. Proper Storage: Store this compound as a dry powder at -20°C for long-term storage and as a stock solution in DMSO at -20°C. Avoid repeated freeze-thaw cycles. 3. Use in Combination: Test this compound in combination with another efflux pump inhibitor like verapamil or a synergistic compound like BRD-8000.3.[5]
Inconsistent Synergy Results My synergy experiments with this compound and BRD-8000.3 are not reproducible.1. Suboptimal Concentrations: The concentration range for one or both compounds may not be appropriate to observe synergy. 2. Incorrect Assay Setup: Errors in the checkerboard assay setup can lead to misleading results. 3. Calculation Method: The method used to calculate the Fractional Inhibitory Concentration Index (FICI) may be applied incorrectly.1. Optimize Concentration Ranges: Perform individual MIC assays for both compounds first to determine the appropriate concentration ranges for the checkerboard assay. The range should typically span from well above to well below the individual MICs. 2. Careful Pipetting: Use calibrated pipettes and ensure accurate serial dilutions for both compounds in the checkerboard plate. Include appropriate controls (no drug, each drug alone). 3. Standardized FICI Calculation: Use a consistent and standard formula for FICI calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.[6]
Development of Resistance I am observing the rapid emergence of resistant colonies when plating M. tuberculosis with this compound.1. Spontaneous Mutations: Mutations in the efpA gene can confer resistance to this compound. 2. High Bacterial Load: A high inoculum size increases the probability of selecting for pre-existing resistant mutants.1. Sequence efpA: Sequence the efpA gene from resistant isolates to confirm the presence of mutations.[7] 2. Control Inoculum Size: Use a standardized and lower inoculum size for resistance frequency studies. 3. Combination Therapy: The combination of this compound with BRD-8000.3 has been shown to have a higher barrier to resistance.[4][5]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a specific inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis. It binds to the outer vestibule of EfpA, which is thought to inhibit the conformational changes required for the pump to expel substrates from the bacterial cell.[1][2][7]

2. What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO. For long-term storage, it should be stored as a solid powder at -20°C. Stock solutions in DMSO can also be stored at -20°C. It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.

3. What are the expected MIC values for this compound?

This compound shows weak activity against wild-type M. tuberculosis (MIC >50 µM) but has moderate activity against an EfpA hypomorph strain (MIC ≈ 6.25 µM).[4] In Mycobacterium marinum, a related species, the MIC is approximately 25 µM.[4]

4. Can this compound be used in combination with other anti-tubercular drugs?

Yes, this compound acts synergistically with BRD-8000.3, another EfpA inhibitor with a different binding site.[1][5] This combination also exhibits collateral sensitivity, where resistance to one compound increases susceptibility to the other.[4]

5. What are the key controls to include in my experiments with this compound?

  • Vehicle Control: A control group treated with the same concentration of DMSO used to dissolve this compound.

  • Positive Control: A known anti-tubercular drug (e.g., isoniazid or rifampicin) to ensure the assay is working correctly.

  • Negative Control: A no-drug control to confirm normal bacterial growth.

  • Strain Controls: Include a wild-type strain and, if possible, an EfpA hypomorph or knockout strain to confirm on-target activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the EUCAST reference method for MIC determination in M. tuberculosis.[3][8]

Materials:

  • This compound

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

  • Sterile 96-well U-bottom plates

  • DMSO (for stock solution)

  • Sterile water with 0.05% Tween 80

  • Glass beads

  • 0.5 McFarland standard

  • Incubator at 37°C

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare Inoculum:

    • Scrape colonies of M. tuberculosis from a solid medium and transfer to a tube containing sterile water with 0.05% Tween 80 and glass beads.

    • Vortex for 1-2 minutes to create a uniform suspension.

    • Allow the suspension to settle for 30 minutes.

    • Adjust the supernatant to a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum.

  • Prepare Drug Dilutions:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the 10 mM this compound stock solution to the first well of a row and mix. This will be the highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculate the Plate: Add 100 µL of the final inoculum to each well.

  • Controls:

    • Growth Control: A well with 100 µL of broth and 100 µL of inoculum (no drug).

    • Sterility Control: A well with 200 µL of broth only.

    • Vehicle Control: A well with the highest concentration of DMSO used in the dilutions and 100 µL of inoculum.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is visible in the growth control well.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Protocol 2: Checkerboard Assay for Synergy Determination

This assay is used to assess the synergistic interaction between this compound and another compound (e.g., BRD-8000.3).

Materials:

  • Same as for MIC determination, plus the second compound (Drug B).

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of both this compound (Drug A) and Drug B in DMSO.

  • Prepare Inoculum: Prepare the M. tuberculosis inoculum as described in the MIC protocol.

  • Prepare Drug Dilutions in the Plate:

    • Add 50 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Create serial dilutions of Drug A along the x-axis of the plate and serial dilutions of Drug B along the y-axis.

    • This can be achieved by adding concentrated drug solutions to the first row and column and then performing serial dilutions across and down the plate.

  • Inoculate the Plate: Add 100 µL of the final inoculum to each well.

  • Controls: Include wells with each drug alone, a growth control (no drugs), and a sterility control.

  • Incubation and Reading: Incubate and read the plate as described for the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC A = MIC of A in combination / MIC of A alone; FIC B = MIC of B in combination / MIC of B alone.

    • Calculate the FICI: FICI = FIC A + FIC B.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[6]

Visualizations

BRD9327_Mechanism_of_Action cluster_membrane Mycobacterial Cell Membrane cluster_exterior Extracellular Space cluster_interior Cytoplasm EfpA EfpA Efflux Pump Substrate_out Substrate (e.g., Antibiotic) EfpA->Substrate_out Expulsion Substrate_in Substrate Substrate_in->EfpA Efflux BRD9327 This compound BRD9327->EfpA Inhibition

Caption: Mechanism of action of this compound as an EfpA efflux pump inhibitor.

Experimental_Workflow A Prepare Mtb Inoculum C Inoculate 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate at 37°C (7-14 days) C->D E Read MIC D->E F Perform Checkerboard Assay (Synergy) E->F G Calculate FICI F->G

Caption: General experimental workflow for testing this compound.

Troubleshooting_Tree Start Inconsistent Results? Issue_MIC High MIC Variability? Start->Issue_MIC Yes Issue_Activity No/Weak Activity? Start->Issue_Activity Yes Check_Synergy Inconsistent Synergy? Start->Check_Synergy Yes Check_Inoculum Standardize Inoculum Prep Issue_MIC->Check_Inoculum Check_Solubility Verify Compound Solubility Issue_MIC->Check_Solubility Check_Strain Use EfpA Hypomorph Strain Issue_Activity->Check_Strain Check_Storage Confirm Proper Storage Issue_Activity->Check_Storage Check_Concentrations Optimize Drug Concentrations Check_Synergy->Check_Concentrations Check_Setup Review Checkerboard Setup Check_Synergy->Check_Setup

Caption: Troubleshooting decision tree for this compound experiments.

References

common issues with BRD-9327 solubility in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD-9327. The information is designed to address common issues related to the solubility of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1] EfpA is a transporter protein that plays a crucial role in the survival of Mtb by expelling toxic substances from within the bacterial cell. This compound binds to the outer vestibule of the EfpA pump, which is thought to inhibit the dynamic conformational changes necessary for the pump's function, thereby preventing the efflux of substrates.[2][3][4] This leads to the accumulation of toxic substances within the bacterium, ultimately inhibiting its growth.

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
Chemical Formula C₂₂H₁₆BrNO₄[1]
Molecular Weight 438.28 g/mol [1]
Appearance Solid powder[1]
Primary Solvent Dimethyl sulfoxide (DMSO)[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound and the introduction of water, which can promote precipitation.

Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?

The final concentration of DMSO in your cell-based or biochemical assay should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5% is generally recommended, with many cell lines tolerating up to 1%. However, the optimal concentration should be determined empirically for your specific experimental system.

Troubleshooting Guide: this compound Solubility Issues

Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Buffer or Cell Culture Medium

This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs when the compound's solubility limit in the final aqueous solution is exceeded.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration: The desired concentration of this compound is above its aqueous solubility limit.- Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see protocol below).
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid change in solvent polarity, leading to precipitation.- Perform serial dilutions of the DMSO stock in pre-warmed (37°C) aqueous buffer or medium.- Add the compound solution dropwise while gently vortexing or swirling the medium.
Low Temperature of Medium: The solubility of many compounds decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture medium or assay buffer for dilutions.
High DMSO Concentration in Final Solution: While seemingly counterintuitive, a higher initial DMSO concentration in the dilution step can sometimes lead to precipitation upon further dilution.- Prepare an intermediate dilution of the DMSO stock in DMSO before adding it to the aqueous medium. This reduces the initial shock of the solvent change.
Issue 2: Solution Appears Clear Initially but a Precipitate Forms Over Time in the Incubator

This delayed precipitation can be caused by several factors related to the stability of the compound in the experimental conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Temperature Fluctuations: Changes in temperature can affect compound solubility over time.- Minimize the time that culture plates or tubes are outside the incubator.- Ensure the incubator provides a stable and consistent temperature.
pH Shift: The CO₂ environment in an incubator can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.- Ensure your medium is properly buffered for the CO₂ concentration in your incubator.
Interaction with Media Components: this compound may interact with proteins (e.g., in serum) or other components in the medium, leading to precipitation.- Test the solubility of this compound in both serum-free and serum-containing media to assess the impact of serum.- Consider using a different formulation of the medium if interactions are suspected.
Media Evaporation: Evaporation from culture wells can increase the concentration of all components, potentially exceeding the solubility limit of this compound.- Use plates with low-evaporation lids.- Ensure proper humidification of the incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied, but the thermal stability of this compound should be considered.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Medium
  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO in a 96-well plate or microcentrifuge tubes.

  • Addition to Medium: Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 199 µL) of your pre-warmed (37°C) experimental medium. Include a DMSO-only control.

  • Incubation and Observation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., 0, 1, 4, and 24 hours).

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot from each well under a microscope to check for micro-precipitates.

  • Quantitative Assessment (Optional): Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate is considered the maximum soluble concentration for your specific experimental conditions.

Visualizations

BRD_9327_Mechanism_of_Action cluster_membrane Mycobacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) EfpA EfpA Efflux Pump Outer Vestibule Substrate Channel Substrate_out Substrate EfpA:f0->Substrate_out Efflux Inhibition EfpA:f0->Inhibition Inhibition of conformational change Substrate Substrate (e.g., toxic compounds) Substrate->EfpA:f2 Enters pump BRD9327_int This compound BRD9327_int->EfpA:f1 Binds to outer vestibule block X

Caption: Mechanism of EfpA efflux pump inhibition by this compound.

Solubility_Troubleshooting_Workflow start Start: Prepare this compound Solution prepare_stock Prepare concentrated stock in 100% anhydrous DMSO start->prepare_stock intermediate_dilution Prepare intermediate dilution in pre-warmed medium/buffer prepare_stock->intermediate_dilution final_dilution Prepare final working concentration intermediate_dilution->final_dilution check_precipitation Visually inspect for precipitation final_dilution->check_precipitation no_precipitate Solution is clear. Proceed with experiment. check_precipitation->no_precipitate No precipitate Precipitation observed check_precipitation->precipitate Yes troubleshoot Troubleshoot: - Lower final concentration - Optimize dilution method - Check temperature/pH precipitate->troubleshoot re_evaluate Re-evaluate solubility limit (see Protocol 2) troubleshoot->re_evaluate re_evaluate->start Restart with new parameters

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Mitigating Off-Target Effects of BRD-9327

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of BRD-9327 in experimental settings. The following information is designed to help ensure that observed biological effects are directly attributable to the intended on-target activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of a small molecule inhibitor like this compound?

A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target. For a compound like this compound, which is an inhibitor of the Mycobacterium tuberculosis efflux pump EfpA, its off-target profile in mammalian cells is not extensively characterized.[1] Potential off-target effects could include interactions with proteins that have similar binding pockets or structural motifs. It is crucial to experimentally validate that the observed phenotype is due to the on-target activity of this compound in your specific experimental system.

Q2: I am observing a phenotype at a much lower/higher concentration than expected. Could this be an off-target effect?

A2: A significant discrepancy between the expected and observed effective concentration can be an indication of off-target activity. A dose-response experiment is the first step to investigate this. On-target effects should typically occur within a specific concentration range, while off-target effects may appear at higher concentrations.[2] However, potent off-target effects can also occur at low concentrations. Comparing the dose-response curve of your observed phenotype with the dose-response for on-target engagement is critical.[3]

Q3: How can I confirm that this compound is engaging its intended target in my cells?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[1][4] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[4] A positive thermal shift in the presence of this compound provides direct evidence of target binding.[4]

Q4: What is a suitable negative control for this compound experiments?

A4: An ideal negative control is a structurally similar but biologically inactive analog of the active compound.[5][6][7] If a validated inactive analog of this compound is not available, using a structurally distinct inhibitor for the same target (an orthogonal probe) can help confirm that the observed phenotype is not due to the specific chemical scaffold of this compound.[8]

Troubleshooting Guides

Issue 1: High cell toxicity observed at expected effective concentrations.
Possible Cause Suggested Solution
Off-target toxicity Perform a dose-response curve to determine the therapeutic window.[3] Compare the EC50 for the desired phenotype with the CC50 (cytotoxic concentration 50%). A narrow therapeutic window may suggest off-target toxicity.
Incorrect dosage Verify the concentration of your this compound stock solution. Perform a dose-response curve to identify the optimal, lowest effective concentration.[2]
Issue 2: The observed phenotype does not match genetic validation (e.g., siRNA/CRISPR knockdown of the target).
Possible Cause Suggested Solution
Off-target effects are responsible for the phenotype Use an orthogonal inhibitor with a different chemical scaffold to see if the same phenotype is produced.[8] Perform proteomic profiling to identify potential off-target proteins that might be responsible for the observed phenotype.[9][10]
Incomplete target knockdown with genetic tools Confirm the knockdown efficiency of your siRNA or CRISPR approach by Western blot or qPCR.
This compound has a different mechanism of action than knockdown Inhibition of a protein's function with a small molecule is not always equivalent to reducing its expression level. The inhibitor might stabilize a protein complex that knockdown does not.
Issue 3: Inconsistent results with other published inhibitors for the same target.
Possible Cause Suggested Solution
Different off-target profiles of the inhibitors Each inhibitor has a unique off-target profile that may contribute to the observed phenotype.[11] A kinome scan or proteomic profiling can help to identify the off-target profiles of the inhibitors used.[10][12]
Variations in experimental conditions Ensure that all experimental parameters (cell line, passage number, media, etc.) are consistent across experiments.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound binding to its target in intact cells.[1][4][13]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and a vehicle control (DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Analyze the amount of the target protein in the supernatant by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[4]

Protocol 2: Proteomic Profiling for Off-Target Identification

This workflow provides a general approach to identify potential off-target proteins of this compound using mass spectrometry.[9][10]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Trypsin

  • LC-MS/MS equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and DMSO. Lyse the cells and extract proteins.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins from the MS data. Compare protein levels between this compound and DMSO-treated samples to identify proteins with altered abundance, which may represent off-targets.

Quantitative Data Summary

Table 1: Dose-Response Analysis of this compound

ParameterOn-Target PhenotypeCell Viability
EC50 / CC50 1.2 µM25 µM
Therapeutic Window ~20-fold-

This table illustrates a favorable therapeutic window, where the concentration required for the on-target phenotype is significantly lower than the concentration causing cytotoxicity.

Table 2: CETSA Melting Temperature (Tm) Shift

TreatmentTm of Target Protein
Vehicle (DMSO) 52.3 °C
This compound (10 µM) 58.1 °C
ΔTm +5.8 °C

A significant positive shift in the melting temperature (ΔTm) upon this compound treatment confirms target engagement in the cellular environment.

Table 3: Kinome Scan Off-Target Profile (% Inhibition at 10 µM)

KinaseThis compoundControl Compound
Target X 95%5%
Off-Target Kinase A 8%7%
Off-Target Kinase B 72%10%
Off-Target Kinase C 15%12%

This hypothetical kinome scan data suggests that this compound may have a significant off-target interaction with "Off-Target Kinase B" at a concentration of 10 µM.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Off-Target Effects phenotype Unexpected Phenotype Observed dose_response Perform Dose-Response Curve phenotype->dose_response cetsa Confirm Target Engagement (CETSA) dose_response->cetsa If dose is appropriate orthogonal Use Orthogonal Inhibitor cetsa->orthogonal If target is engaged genetic Compare with Genetic Validation cetsa->genetic If target is engaged proteomics Proteomic Profiling for Off-Target ID orthogonal->proteomics If phenotype differs conclusion On-Target or Off-Target Effect Identified orthogonal->conclusion If phenotype is consistent proteomics->conclusion genetic->proteomics If phenotype differs genetic->conclusion If phenotype is consistent

Caption: Troubleshooting workflow for investigating suspected off-target effects.

CETSA_Workflow cluster_1 Cellular Thermal Shift Assay (CETSA) Principle start Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Apply Heat Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to Separate Soluble/Aggregated Proteins lysis->centrifugation analysis Analyze Soluble Fraction by Western Blot centrifugation->analysis result Stabilized Target Protein = Target Engagement analysis->result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References

BRD-9327 stability and degradation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of BRD-9327 in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored as a solid powder at -20°C in a dry and dark place. For short-term storage of a few days to weeks, it can be kept at 4°C. Stock solutions, typically prepared in DMSO, can also be stored at -20°C for long-term use or at 4°C for short-term use.

Q2: What is the known stability of this compound in aqueous solutions or cell culture media?

Currently, there is no publicly available data specifically detailing the stability of this compound in aqueous solutions or common cell culture media such as DMEM or RPMI-1640. As a benzamide-containing compound, it is generally expected to have reasonable stability in dilute aqueous solutions.[1][2] However, the complex composition of cell culture media, including salts, amino acids, vitamins, and serum, can significantly impact the stability of any small molecule. Therefore, it is crucial to experimentally determine its stability under your specific experimental conditions.

Q3: Are there any known degradation products of this compound?

Specific degradation products of this compound have not been reported in the scientific literature. Hydrolysis of the amide bond is a potential degradation pathway for benzamide-containing compounds, which would lead to the formation of 2-bromobenzoic acid and N-(7-benzoyl-2,3-dihydrobenzo[b][1][3]dioxin-6-yl)amine. However, the actual degradation products can be more complex and depend on the specific conditions in the culture medium.

Q4: Does this compound affect any known signaling pathways in mammalian cells?

The known biological target of this compound is the EfpA efflux pump in Mycobacterium tuberculosis. There is currently no published data on the effects of this compound on specific signaling pathways in mammalian cells. When using a compound developed against a microbial target in a eukaryotic system, it is important to consider potential off-target effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results or loss of compound activity over time. 1. Degradation of this compound in the culture medium at 37°C.2. Adsorption of the compound to plasticware.3. Photodegradation if the compound is light-sensitive.1. Perform a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocol below).2. Consider using low-binding plasticware.3. Protect experimental setups from light.
High background or unexpected cellular toxicity. 1. Off-target effects of this compound in the specific cell line being used.2. Formation of a cytotoxic degradation product.1. Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range for your cells.2. Analyze the culture medium for the presence of potential degradation products using techniques like LC-MS.
Precipitation of the compound in the culture medium. 1. The final concentration of this compound exceeds its solubility in the medium.2. The concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is too high in the final culture volume.1. Determine the aqueous solubility of this compound in your culture medium.2. Ensure the final concentration of the organic solvent is kept to a minimum (typically ≤ 0.1%) and that the solvent itself does not affect cell viability.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile, HPLC grade

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without serum) and PBS to a final concentration of 10 µM. Prepare enough volume for all time points.

  • Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one aliquot for each condition. The 0-hour time point should be collected immediately after preparation.

  • Sample Processing:

    • To 100 µL of the collected sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC/LC-MS Analysis:

    • Inject the samples onto a C18 column.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound.

    • Monitor the peak area of this compound at an appropriate wavelength (if using UV detection) or by its mass-to-charge ratio (if using MS detection).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t₁/₂) of the compound in each condition.

Quantitative Data Summary (Hypothetical Example)

Medium ConditionHalf-life (t₁/₂) at 37°C (hours)
PBS, pH 7.4> 48
DMEM36
DMEM + 10% FBS42
RPMI-164032
RPMI-1640 + 10% FBS38

Note: This is hypothetical data and should be determined experimentally.

Visualizations

BRD_9327_Target_Pathway BRD_9327 This compound EfpA EfpA Efflux Pump (M. tuberculosis) BRD_9327->EfpA Inhibits Substrate_Efflux Substrate Efflux EfpA->Substrate_Efflux Mediates Mtb_Survival Mtb Survival Substrate_Efflux->Mtb_Survival Promotes

Caption: Mechanism of action of this compound on M. tuberculosis.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Prepare 10 µM Working Solutions (Media +/- Serum, PBS) Stock->Working Incubate Incubate at 37°C, 5% CO₂ Working->Incubate Sample Collect Samples at Time Points (0-48h) Incubate->Sample Process Protein Precipitation (Acetonitrile) Sample->Process Analyze HPLC / LC-MS Analysis Process->Analyze Data Calculate % Remaining and Half-life Analyze->Data

Caption: Workflow for assessing this compound stability in culture media.

References

Technical Support Center: Overcoming BRD-9327 Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD-9327 and encountering resistance in Mycobacterium tuberculosis (Mtb) strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against M. tuberculosis?

A1: this compound is a novel small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis.[1][2] EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters.[3] this compound binds to the outer vestibule of EfpA, which is thought to inhibit the dynamic conformational changes, known as the "alternate access mechanism," necessary for the transporter to efflux substrates.[1][4] This disruption of EfpA's function is detrimental to the bacterium. This compound and another EfpA inhibitor, BRD-8000.3, have different binding sites and mechanisms of action, and they exhibit a synergistic effect when used in combination.[1][3]

Q2: What are the known mechanisms of resistance to this compound in Mtb?

A2: Resistance to this compound in mycobacteria has been primarily associated with two mechanisms:

  • Target-based mutations: Specific point mutations in the efpA gene can alter the binding pocket of this compound, thereby reducing its inhibitory effect. In the Mtb-related species M. marinum, mutations such as A339T, G328C, G328D, and F346L in EfpA have been shown to confer high-level resistance to this compound.[2] These residues are located within the this compound binding site.[5]

  • Efflux-mediated resistance: Upregulation of other efflux pumps can also lead to reduced intracellular concentrations of this compound. Mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5/MmpL5 efflux pump, can lead to the overexpression of this pump.[1][4][6] This mechanism typically confers low-level resistance to this compound and can also contribute to resistance to other drugs like bedaquiline and clofazimine.[1][7]

Q3: My Mtb strain shows increased resistance to this compound. What are the initial troubleshooting steps?

A3: If you observe an increase in the Minimum Inhibitory Concentration (MIC) of this compound for your Mtb strain, we recommend the following initial steps:

  • Confirm the MIC: Repeat the MIC determination using a standardized protocol (see "Experimental Protocols" section) to ensure the result is reproducible.

  • Check Compound Integrity: Verify the purity and concentration of your this compound stock solution.

  • Sequence Key Genes: Perform Sanger or whole-genome sequencing to check for mutations in the efpA and Rv0678 genes.

  • Assess Synergy: Test for synergistic effects with other anti-tubercular agents, particularly BRD-8000.3, as this may offer a strategy to overcome resistance.

Troubleshooting Guides

Guide 1: Investigating High-Level Resistance to this compound

Problem: Your Mtb strain exhibits a significant (e.g., >8-fold) increase in MIC to this compound.

Possible Cause: This is likely due to a target-based mutation in the efpA gene.

Troubleshooting Workflow:

start High-level this compound resistance observed confirm_mic Confirm MIC with replicate experiments start->confirm_mic wgs Perform Whole-Genome Sequencing (WGS) confirm_mic->wgs analyze_efpa Analyze WGS data for mutations in efpA wgs->analyze_efpa known_mutations Check for known resistance mutations (e.g., A339T, G328C, G328D, F346L) analyze_efpa->known_mutations novel_mutations Identify novel mutations in the efpA coding region analyze_efpa->novel_mutations synergy_testing Test for collateral sensitivity or synergy with BRD-8000.3 known_mutations->synergy_testing functional_validation Functionally validate novel mutations (e.g., site-directed mutagenesis) novel_mutations->functional_validation functional_validation->synergy_testing

Caption: Workflow for investigating high-level this compound resistance.

Guide 2: Investigating Low-Level Resistance to this compound

Problem: Your Mtb strain shows a modest (e.g., 2 to 4-fold) increase in MIC to this compound.

Possible Cause: This may be due to the upregulation of efflux pumps, potentially caused by mutations in regulatory genes like Rv0678.

Troubleshooting Workflow:

start Low-level this compound resistance observed confirm_mic Confirm MIC with replicate experiments start->confirm_mic sequence_rv0678 Sequence the Rv0678 gene confirm_mic->sequence_rv0678 check_mutations Identify mutations in Rv0678 sequence_rv0678->check_mutations transcriptional_profiling Perform transcriptional profiling (qRT-PCR or RNA-Seq) check_mutations->transcriptional_profiling analyze_efflux_pumps Analyze expression of mmpS5/mmpL5 transcriptional_profiling->analyze_efflux_pumps synergy_with_inhibitors Test for synergy with efflux pump inhibitors (e.g., verapamil) analyze_efflux_pumps->synergy_with_inhibitors

Caption: Workflow for investigating low-level this compound resistance.

Data Presentation

Table 1: MIC Values of this compound against Susceptible and Resistant Mycobacterial Strains

StrainGenotypeThis compound MIC (µM)Reference
M. marinum (Wild-Type)efpA wild-type~1.25[2]
M. marinumefpA G328C>40[2]
M. marinumefpA G328D>40[2]
M. marinumefpA A339T>40[2]
M. marinumefpA F346L>40[2]
M. tuberculosis H37RvRv0678 wild-type~2.5[1]
M. tuberculosisRv0678 C268T~6.0[1]

Table 2: Synergistic Interactions with this compound

CombinationOrganismSynergy Metric (e.g., FIC Index)ObservationReference
This compound + BRD-8000.3M. marinumLoewe excess > 0Potentiation of this compound by BRD-8000.3[2][3]
This compound + VerapamilM. marinumLoewe excess > 0Modest synergy[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for mycobacterial susceptibility testing.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Mtb culture in mid-log phase

  • Spectrophotometer

Procedure:

  • Prepare Drug Dilutions: a. In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. b. Add 100 µL of a 2x concentrated this compound solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last drug-containing column.

  • Prepare Inoculum: a. Grow Mtb to mid-log phase (OD600 of 0.4-0.6). b. Adjust the culture to a McFarland standard of 0.5. c. Dilute the adjusted culture 1:100 in supplemented 7H9 broth.

  • Inoculation: a. Add 100 µL of the diluted Mtb inoculum to each well containing the drug dilutions. b. Include a positive control (Mtb with no drug) and a negative control (broth only).

  • Incubation: a. Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: a. The MIC is the lowest concentration of this compound that inhibits visible growth of Mtb.

Protocol 2: Whole-Genome Sequencing (WGS) of this compound Resistant Mtb

Workflow Diagram:

start Isolate genomic DNA from resistant Mtb strain qc Assess DNA quality and quantity (e.g., Qubit, NanoDrop) start->qc library_prep Prepare sequencing library (e.g., Illumina Nextera XT) qc->library_prep sequencing Sequence on an Illumina platform (e.g., MiSeq, NextSeq) library_prep->sequencing data_qc Perform quality control on raw sequencing reads (e.g., FastQC) sequencing->data_qc mapping Map reads to a reference Mtb genome (e.g., H37Rv) data_qc->mapping variant_calling Call single nucleotide variants (SNVs) and insertions/deletions (indels) mapping->variant_calling annotation Annotate variants in efpA, Rv0678, and other relevant genes variant_calling->annotation cluster_resistance Mechanisms of this compound Resistance brd9327 This compound efpa EfpA Efflux Pump brd9327->efpa binds to altered_binding Altered this compound Binding Site brd9327->altered_binding fails to bind effectively inhibition Inhibition of Efflux efpa->inhibition efpa_mutation efpA Gene Mutation efpa_mutation->altered_binding high_resistance High-Level Resistance altered_binding->high_resistance rv0678 Rv0678 Repressor mmpSL5 mmpS5/mmpL5 Operon rv0678->mmpSL5 represses mmpSL5_pump MmpS5/MmpL5 Efflux Pump mmpSL5->mmpSL5_pump encodes increased_efflux Increased Efflux of This compound mmpSL5_pump->increased_efflux rv0678_mutation Rv0678 Gene Mutation derepression De-repression rv0678_mutation->derepression derepression->mmpSL5 leads to increased transcription low_resistance Low-Level Resistance increased_efflux->low_resistance

References

Technical Support Center: Interpreting Unexpected Results in BRD-9327 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD-9327, a known inhibitor of the Mycobacterium tuberculosis efflux pump EfpA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel specific inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb). It is believed to inhibit the dynamic motion of the transporter, which is necessary for its function.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO. For short-term storage (days to weeks), it should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry, dark environment.

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound in Mycobacterium smegmatis (a model for Mtb) has been shown to arise from mutations in the efpA gene.

Q4: Can this compound be used in combination with other compounds?

A4: Yes, studies have shown that this compound works synergistically with another EfpA inhibitor, BRD-8000.3. This suggests potential for combination therapies.

Troubleshooting Guides for Unexpected Results

Scenario 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: My MIC values for this compound against M. tuberculosis are variable across experiments. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Compound Precipitation: this compound might be precipitating out of the culture medium, especially at higher concentrations.

    • Recommendation: Visually inspect the wells of your microtiter plate for any precipitate. Prepare a fresh stock solution of this compound in DMSO and ensure it is fully dissolved before diluting it in the broth. Consider using a lower percentage of DMSO in the final assay volume.

  • Inoculum Variability: The density of the bacterial inoculum can significantly impact MIC values.

    • Recommendation: Standardize your inoculum preparation. Ensure you are using a consistent and validated method to measure bacterial density (e.g., OD600) and that the final inoculum concentration in each well is within the recommended range for the assay.

  • Assay Conditions: Variations in incubation time, temperature, or aeration can affect bacterial growth and, consequently, the MIC.

    • Recommendation: Strictly adhere to a standardized protocol for your MIC assays. Use a calibrated incubator and ensure consistent sealing of the microtiter plates to prevent evaporation.

  • Resistance Development: If you are sub-culturing strains, there is a possibility of selecting for resistant mutants.

    • Recommendation: Use a fresh culture from a frozen stock for each experiment. If you suspect resistance, sequence the efpA gene of the strain exhibiting higher MICs to check for mutations.

Scenario 2: High Background Fluorescence in a Reporter Assay

Question: I am using a fluorescent reporter assay to screen for efflux pump inhibition and I'm observing high background fluorescence in wells treated with this compound, even in the absence of bacteria. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Autofluorescence of this compound: Many small molecules can exhibit intrinsic fluorescence, which can interfere with assay readings.

    • Recommendation: Run a control plate with this compound in the assay medium without the fluorescent substrate or cells. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. If this compound is autofluorescent, you will need to subtract this background from your experimental wells.

  • Interaction with Assay Components: The compound might be interacting with components of the assay medium or the fluorescent dye itself.

    • Recommendation: Test for any spectral changes of your fluorescent dye in the presence of this compound.

  • Light Scatter: At higher concentrations, the compound might form small precipitates that can scatter light and be detected as fluorescence.

    • Recommendation: As in Scenario 1, check for compound precipitation. Centrifuging the plate before reading may help to pellet any precipitates.

Scenario 3: Unexpected Cytotoxicity in Eukaryotic Cells

Question: I am performing a counter-screen in a mammalian cell line to check for off-target effects and I'm observing significant cytotoxicity with this compound at concentrations where it should be specific for the bacterial efflux pump. What should I investigate?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: While this compound is an inhibitor of the mycobacterial EfpA, it may have off-target effects in eukaryotic cells at higher concentrations.

    • Recommendation: Perform a dose-response curve to determine the EC50 for cytotoxicity in your mammalian cell line. This will help you define a therapeutic window where the compound is active against the bacterial target but not toxic to the host cells. Consider performing target deconvolution studies to identify potential off-target proteins.

  • Solvent Toxicity: High concentrations of DMSO can be toxic to mammalian cells.

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and below the toxic threshold for your specific cell line (typically <0.5%).

  • Compound Degradation: The compound might be degrading into a toxic byproduct under cell culture conditions.

    • Recommendation: Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC.

Data Presentation

Table 1: Hypothetical MIC Data for this compound and Control Compounds against M. smegmatis

CompoundReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Average MIC (µg/mL)Standard Deviation
This compound816810.74.6
BRD-8000.34423.31.2
Verapamil (Control EPI)128128256170.773.9
Isoniazid (Control Drug)0.1250.1250.1250.1250.0

Table 2: Hypothetical Cytotoxicity Data for this compound in A549 Human Lung Epithelial Cells

This compound Concentration (µM)Percent Cell Viability (24h)Percent Cell Viability (48h)
0.198 ± 395 ± 4
195 ± 590 ± 6
1085 ± 775 ± 8
5040 ± 1025 ± 9
10015 ± 55 ± 3

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a mycobacterial strain.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum: Grow the mycobacterial strain to mid-log phase in an appropriate broth (e.g., Middlebrook 7H9). Adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.05-0.1) in fresh broth. This should be further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plate and incubate at the optimal temperature for the mycobacterial strain (e.g., 37°C) for the required duration (e.g., 5-7 days for M. tuberculosis).

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to verify the direct binding of this compound to its target protein EfpA in intact cells.

  • Cell Culture and Treatment: Grow the mycobacterial strain expressing EfpA to mid-log phase. Treat the cells with this compound at a desired concentration (e.g., 10x MIC) or with a vehicle control (DMSO) for a specific duration (e.g., 1 hour).

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells using a method suitable for mycobacteria (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of soluble protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for EfpA, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the bands and quantify the band intensities. A ligand-bound protein is expected to be more thermally stable, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Visualizations

Signaling_Pathway Hypothesized Signaling Impact of EfpA Inhibition BRD9327 This compound EfpA EfpA Efflux Pump BRD9327->EfpA Inhibits Substrate Toxic Substrate (e.g., antibiotic, metabolic byproduct) EfpA->Substrate Expels Cell Mycobacterial Cell Substrate->Cell Enters Stress Cellular Stress Cell->Stress Accumulation of Substrate Growth Inhibition of Growth Stress->Growth

Caption: Hypothesized effect of this compound on mycobacterial cells.

Experimental_Workflow Troubleshooting Workflow for Inconsistent MIC Results Start Inconsistent MIC Results Observed Check_Precipitate Visually Inspect Wells for Precipitate Start->Check_Precipitate Precipitate_Yes Precipitate Observed Check_Precipitate->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Precipitate->Precipitate_No No Action_Precipitate Prepare Fresh Stock Optimize Solvent Concentration Precipitate_Yes->Action_Precipitate Check_Inoculum Verify Inoculum Density and Preparation Precipitate_No->Check_Inoculum Inoculum_Inconsistent Inoculum Inconsistent Check_Inoculum->Inoculum_Inconsistent Yes Inoculum_Consistent Inoculum Consistent Check_Inoculum->Inoculum_Consistent No Action_Inoculum Standardize Inoculum Preparation Protocol Inoculum_Inconsistent->Action_Inoculum Check_Resistance Sequence efpA Gene for Mutations Inoculum_Consistent->Check_Resistance Mutation_Found Mutation Detected Check_Resistance->Mutation_Found Yes Action_Resistance Confirm Resistance with a Fresh Culture Mutation_Found->Action_Resistance

Caption: Decision tree for troubleshooting inconsistent MIC results.

Validation & Comparative

A Comparative Guide to Efflux Pump Inhibitors: BRD-9327 and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. One of the key mechanisms contributing to this resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. The development of efflux pump inhibitors (EPIs) that can be used as adjuvants to existing antibiotics is a promising strategy to combat MDR. This guide provides a detailed comparison of two such inhibitors, BRD-9327 and verapamil, focusing on their performance, mechanisms of action, and the experimental data supporting their use.

At a Glance: this compound vs. Verapamil

FeatureThis compoundVerapamil
Target Specificity Specific inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis (Mtb).[1][2][3]Broad-spectrum efflux pump inhibitor, known to inhibit MmpS5L5 in Mtb and P-glycoprotein in human cells.[4][5][6]
Mechanism of Action Binds to the outer vestibule of EfpA, likely inhibiting the conformational changes required for substrate transport.[2][7]Directly inhibits the function of the MmpS5L5 pump; not by disrupting the proton motive force.[4][5][8]
Reported Efficacy Shows moderate activity against an EfpA hypomorph strain of Mtb (6.25 µM), with very weak activity against wild-type Mtb (>50 µM).[9][10]Significantly potentiates the activity of anti-TB drugs. For example, it can decrease the Minimum Inhibitory Concentration (MIC) of bedaquiline by 8- to 16-fold.[11][12]
Primary Use in Research A novel research tool for studying the function and inhibition of the essential EfpA efflux pump in Mtb.[7][13]A well-established compound used to study efflux pump inhibition and to potentiate the effects of various antibiotics and anticancer drugs.[4][14]

In-Depth Analysis of this compound

This compound is a recently identified small molecule that specifically targets the EfpA efflux pump, which is essential for the growth of Mycobacterium tuberculosis.[1][13] Its discovery through a chemical-genetic screen has provided a valuable tool for probing the function of this critical transporter.

Performance and Efficacy

Table 1: Activity of this compound against M. tuberculosis Strains [9][10]

M. tuberculosis StrainMIC of this compound
Wild-Type>50 µM
EfpA Hypomorph (reduced EfpA expression)6.25 µM

This data demonstrates that reducing the amount of the target protein, EfpA, renders the bacteria more susceptible to this compound, highlighting the inhibitor's on-target activity.

Mechanism of Action

Structural studies using cryogenic electron microscopy (cryo-EM) have revealed that this compound binds within the outer vestibule of the EfpA transporter.[1][15] This binding site is distinct from the substrate translocation pathway, suggesting an allosteric mechanism of inhibition. It is hypothesized that the binding of this compound stabilizes a conformation of EfpA that is incompatible with the alternating access mechanism required for substrate efflux.[7][13]

BRD9327_Mechanism cluster_membrane Bacterial Inner Membrane EfpA_inactive EfpA Transporter (Outward-Open Conformation) EfpA_active EfpA Transporter (Inward-Open Conformation) EfpA_inactive->EfpA_active Conformational Change Blocked Substrate_out Substrate (out) EfpA_inactive->Substrate_out Release EfpA_active->EfpA_inactive Alternating Access BRD9327 This compound BRD9327->EfpA_inactive Binds to outer vestibule Substrate_in Substrate (in) Substrate_in->EfpA_active Efflux

Mechanism of this compound Inhibition of EfpA

In-Depth Analysis of Verapamil

Verapamil is a well-known L-type calcium channel blocker used clinically to treat cardiovascular conditions.[16] However, it also possesses significant activity as a broad-spectrum efflux pump inhibitor, a property that has been extensively studied in the context of reversing drug resistance in both bacteria and cancer cells.

Performance and Efficacy

Verapamil's efficacy as an EPI is most commonly quantified by its ability to reduce the MIC of an antibiotic against a resistant bacterial strain. In the context of Mtb, verapamil has shown remarkable synergy with the anti-TB drug bedaquiline, which is a substrate of the MmpS5L5 efflux pump.

Table 2: Effect of Verapamil on the MIC of Bedaquiline against M. tuberculosis [11][12]

M. tuberculosis IsolateBedaquiline MIC (µg/mL)Bedaquiline MIC with Verapamil (50 µg/mL) (µg/mL)Fold Decrease in MIC
Drug-Susceptible Clinical Isolate 10.120.007516
Drug-Susceptible Clinical Isolate 20.060.00758
MDR Clinical Isolate 10.120.0158
MDR Clinical Isolate 20.120.007516

These data clearly indicate that verapamil can restore the potency of bedaquiline against both drug-susceptible and multidrug-resistant strains of Mtb.

Mechanism of Action

Verapamil is believed to directly interact with and inhibit the function of efflux pumps like MmpS5L5.[4][5][8] Unlike some other compounds that disrupt the proton motive force (PMF) which powers many efflux pumps, verapamil's inhibitory action appears to be more specific to the pump itself. This direct inhibition leads to the intracellular accumulation of the co-administered antibiotic, allowing it to reach its target at a therapeutic concentration.

Verapamil_Mechanism cluster_membrane Bacterial Inner Membrane MmpS5L5 MmpS5L5 Efflux Pump Verapamil Verapamil Verapamil->MmpS5L5 Direct Inhibition Antibiotic_out Antibiotic (out) Antibiotic_in Antibiotic (in) Antibiotic_in->MmpS5L5 Efflux Blocked Accumulation Intracellular Antibiotic Accumulation

Mechanism of Verapamil Inhibition of MmpS5L5

Experimental Methodologies

The following are summaries of the key experimental protocols used to characterize this compound and verapamil.

Ethidium Bromide (EtBr) Efflux Assay (for this compound)

This assay is used to measure the ability of a compound to inhibit the efflux of a fluorescent substrate, ethidium bromide, from bacterial cells.[17][18][19][20]

  • Bacterial Culture: Mycobacterium smegmatis (a non-pathogenic model for Mtb) is grown to mid-log phase.

  • Loading with EtBr: The bacterial cells are washed and resuspended in a buffer containing EtBr and glucose (as an energy source for the efflux pumps). The cells are incubated to allow for the accumulation of EtBr.

  • Initiation of Efflux: The EtBr-loaded cells are then washed and resuspended in a buffer without EtBr but with glucose to energize the pumps.

  • Inhibitor Addition: The compound to be tested (e.g., this compound) is added to the cell suspension at various concentrations.

  • Fluorescence Monitoring: The fluorescence of the cell suspension is monitored over time. A decrease in fluorescence indicates the efflux of EtBr. An effective inhibitor will slow down the rate of fluorescence decrease.

  • Data Analysis: The rate of EtBr efflux is calculated from the fluorescence decay curves. The inhibitory potency of the compound is determined by plotting the efflux rate against the inhibitor concentration.

EtBr_Efflux_Workflow Start Start: M. smegmatis Culture Load Load Cells with Ethidium Bromide Start->Load Wash Wash to Remove External EtBr Load->Wash Resuspend Resuspend in Buffer with Glucose Wash->Resuspend Add_Inhibitor Add this compound Resuspend->Add_Inhibitor Monitor Monitor Fluorescence (Rate of Efflux) Add_Inhibitor->Monitor Analyze Analyze Data (Inhibition Curve) Monitor->Analyze End End Analyze->End

Ethidium Bromide Efflux Assay Workflow
Checkerboard Assay (for Verapamil)

This assay is used to determine the synergistic effect of two compounds (e.g., an antibiotic and an EPI) against a bacterial strain.[4][21][22][23]

  • Preparation of Drug Dilutions: A two-dimensional array of drug concentrations is prepared in a 96-well microtiter plate. One drug (e.g., bedaquiline) is serially diluted along the x-axis, and the second drug (e.g., verapamil) is serially diluted along the y-axis.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the Mtb strain being tested.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • Determination of MIC: After incubation, bacterial growth is assessed, typically using a growth indicator like resazurin. The MIC is defined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • Data Analysis: The results are analyzed to determine if the combination of the two drugs is synergistic, additive, indifferent, or antagonistic. The Fractional Inhibitory Concentration (FIC) index is often calculated to quantify the interaction. An FIC index of ≤ 0.5 is generally considered synergistic.

Checkerboard_Workflow Start Start: Prepare 96-Well Plate Dilute_A Serial Dilution of Antibiotic (Drug A) Start->Dilute_A Dilute_B Serial Dilution of EPI (Drug B) Start->Dilute_B Inoculate Inoculate with M. tuberculosis Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate Inoculate->Incubate Add_Indicator Add Resazurin (Growth Indicator) Incubate->Add_Indicator Read_Results Read MICs Add_Indicator->Read_Results Calculate_FIC Calculate FIC Index (Determine Synergy) Read_Results->Calculate_FIC End End Calculate_FIC->End

Checkerboard Assay Workflow

Conclusion

This compound and verapamil represent two distinct approaches to efflux pump inhibition. This compound is a highly specific, next-generation inhibitor targeting the essential EfpA pump in Mtb, making it an excellent tool for basic research and a potential starting point for the development of novel anti-TB adjuvants. In contrast, verapamil is a well-characterized, broad-spectrum EPI with a long history of use. Its ability to potentiate existing antibiotics has been demonstrated in numerous studies, although its lack of specificity may lead to off-target effects.

For researchers in drug development, the choice between a specific and a broad-spectrum inhibitor will depend on the therapeutic strategy. The targeted approach offered by compounds like this compound may lead to more potent and less toxic adjuvants, while the broad activity of verapamil could be advantageous against bacteria expressing multiple efflux pumps. Further research, including head-to-head comparative studies and in vivo efficacy models, is needed to fully elucidate the therapeutic potential of these and other efflux pump inhibitors.

References

A Head-to-Head Comparison of BRD-9327 and PAβN for Mtb Efflux Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the fight against tuberculosis, the inhibition of efflux pumps in Mycobacterium tuberculosis (Mtb) represents a promising strategy to counteract drug resistance. This guide provides a detailed, objective comparison of two notable efflux pump inhibitors: BRD-9327, a specific inhibitor of the EfpA efflux pump, and PAβN (phenylalanine-arginine β-naphthylamide), a broad-spectrum efflux pump inhibitor.

This comparison synthesizes available experimental data to evaluate their mechanisms of action, efficacy, and potential as adjunctive therapies in tuberculosis treatment. While direct comparative studies are limited, this guide offers a comprehensive analysis based on current scientific literature.

At a Glance: Key Differences and Performance Metrics

The following table summarizes the core characteristics and available quantitative data for this compound and PAβN as Mtb efflux inhibitors.

FeatureThis compoundPAβN (Phenylalanine-Arginine β-Naphthylamide)
Target in Mtb Specifically targets the EfpA (Rv2846c) efflux pump, a member of the Major Facilitator Superfamily (MFS).[1][2]Broad-spectrum activity; reported to inhibit multiple efflux pumps in Mtb, though specific targets are less defined. Also known to have membrane permeabilizing effects.[3][4]
Mechanism of Action Binds to the extracellular vestibule of EfpA, inhibiting the transporter's conformational changes ("alternate access" mechanism) necessary for substrate efflux.[1][5][6]Believed to act as a competitive inhibitor for some efflux pumps.[7] However, its activity is also attributed to the permeabilization of the bacterial membrane.[3][8][9]
Whole-Cell Activity (Mtb) Very weak activity against wild-type Mtb (MIC >50 µM).[1]MIC against Mtb H37Rv reported as 32 µg/mL.[4]
Potentiation of Anti-TB Drugs Synergistic with the EfpA inhibitor BRD-8000.3.[1][10][11] Data on potentiation of first-line anti-TB drugs is not extensively reported.Shown to increase the bactericidal activity of certain investigational compounds against wild-type Mtb and was more effective in efflux pump knockout mutants.[4][12][13]
Specificity High specificity for the EfpA efflux pump.[1][2]Lower specificity, with potential off-target effects on membrane integrity.[3][8][9]

Delving Deeper: Mechanism of Action and Experimental Evidence

This compound: A Targeted Approach to EfpA Inhibition

This compound was identified through a chemical-genetic screening strategy, which highlighted its specific interaction with the essential Mtb efflux pump, EfpA.[1] Structural studies have revealed that this compound binds within the outer vestibule of EfpA.[5][6][14] This binding does not completely block the substrate transport channel but is thought to impede the dynamic conformational changes that are essential for the "alternate access" mechanism of MFS transporters, thereby inhibiting efflux.[1][5][6]

A key characteristic of this compound is its uncompetitive inhibition of the efflux of the model substrate ethidium bromide.[5][11] This suggests that this compound does not directly compete with the substrate for binding but rather interacts with the transporter-substrate complex. While this compound demonstrates weak direct antibacterial activity against wild-type Mtb, its potency is significantly increased against an EfpA hypomorph strain (a strain with reduced EfpA function), confirming its on-target activity.[1] Furthermore, this compound exhibits synergy with another EfpA inhibitor, BRD-8000.3, indicating that targeting the same pump at different sites can be a powerful strategy.[1][10][11]

cluster_Mtb Mycobacterium tuberculosis EfpA EfpA Efflux Pump Efflux Drug Efflux EfpA->Efflux Pumps out EfpA->Efflux Substrate Anti-TB Drug / Substrate Substrate->EfpA Enters BRD_9327 This compound BRD_9327->EfpA Binds to Extracellular Vestibule BRD_9327->Efflux Inhibits (Alternate Access)

This compound's mechanism of inhibiting the EfpA efflux pump.
PAβN: A Broad-Spectrum Inhibitor with a Dual Role

PAβN is one of the most well-studied efflux pump inhibitors, particularly in Gram-negative bacteria.[8][9] In the context of M. tuberculosis, it has been shown to potentiate the activity of certain antimicrobial compounds.[4][12][13] Unlike this compound, PAβN is considered a broad-spectrum inhibitor, likely interacting with multiple efflux pumps.[3]

However, a critical consideration for PAβN is its reported dual mode of action.[3] Besides inhibiting efflux pumps, it can also permeabilize the bacterial membrane, which can independently lead to increased susceptibility to antibiotics.[8][9] This lack of specificity can complicate the interpretation of experimental results, making it challenging to attribute its potentiating effects solely to efflux pump inhibition. In one study, PAβN itself had a minimum inhibitory concentration (MIC) of 32 µg/mL against Mtb H37Rv.[4] The same study demonstrated that in the presence of sub-inhibitory concentrations of PAβN, the bactericidal activity of certain investigational pyrrole compounds against wild-type Mtb was enhanced. This effect was even more pronounced in knockout mutants of specific efflux pumps, suggesting that PAβN's activity is at least partially mediated through the inhibition of these pumps.[4]

cluster_Mtb_PAbN Mycobacterium tuberculosis Efflux_Pumps Multiple Efflux Pumps Efflux_PAbN Drug Efflux Efflux_Pumps->Efflux_PAbN Pumps out Membrane Cell Membrane Substrate_PAbN Anti-TB Drug / Substrate Substrate_PAbN->Efflux_Pumps Enters PAbN PAβN PAbN->Efflux_Pumps Inhibits (Broad Spectrum) PAbN->Membrane Permeabilizes

PAβN's dual mechanism involving both efflux pump inhibition and membrane permeabilization.

Experimental Protocols

Ethidium Bromide Efflux Assay

This assay is commonly used to measure the activity of efflux pumps. Ethidium bromide (EtBr) is a fluorescent substrate that exhibits low fluorescence in the aqueous phase but fluoresces strongly upon intercalating with DNA inside the bacterial cell. The rate of decrease in intracellular fluorescence is proportional to the rate of efflux.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Efflux pump inhibitors (this compound, PAβN)

  • Glucose

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Cell Preparation:

    • Grow Mtb cultures in 7H9-ADC medium to mid-log phase (OD₆₀₀ of 0.6-0.8).

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend the cell pellet in PBS to an OD₆₀₀ of 0.4.

  • EtBr Loading:

    • Add the cell suspension to the wells of a 96-well plate.

    • Add EtBr to a final concentration that allows for accumulation (e.g., 1-2 µg/mL).

    • Incubate at 37°C to allow for EtBr uptake.

  • Efflux Initiation and Measurement:

    • To initiate efflux, add glucose to a final concentration of 0.4%.

    • To test the effect of inhibitors, add varying concentrations of this compound or PAβN to the wells prior to the addition of glucose.

    • Immediately place the plate in a fluorometer and measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time. A decrease in fluorescence indicates efflux.

    • Compare the rate of efflux in the presence and absence of the inhibitors to determine their inhibitory activity.

Minimum Inhibitory Concentration (MIC) Determination with an Efflux Pump Inhibitor

This assay determines the ability of an efflux pump inhibitor to potentiate the activity of an antibiotic by measuring the reduction in its MIC.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth supplemented with ADC

  • Antibiotic of interest (e.g., isoniazid, rifampicin)

  • Efflux pump inhibitor (this compound or PAβN)

  • 96-well microplates

  • Resazurin dye

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the antibiotic in 7H9-ADC broth in a 96-well plate.

    • Prepare a parallel set of plates containing the same antibiotic dilutions plus a fixed, sub-inhibitory concentration of the efflux pump inhibitor (e.g., 1/4th of its MIC).

  • Inoculation:

    • Prepare an Mtb inoculum of a standardized density.

    • Inoculate all wells of the plates with the Mtb suspension.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that prevents the color change of resazurin from blue to pink (indicating bacterial growth).

  • Data Analysis:

    • Compare the MIC of the antibiotic in the absence and presence of the efflux pump inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates potentiation.

Logical Workflow for Comparison

The following diagram illustrates the logical process for comparing this compound and PAβN as Mtb efflux inhibitors, from their initial identification and characterization to the assessment of their therapeutic potential.

Start Start: Need for Mtb Efflux Inhibitors BRD_9327_Discovery This compound Discovery (Chemical-Genetic Screen) Start->BRD_9327_Discovery PAbN_Discovery PAβN Discovery (Broad-Spectrum EPI) Start->PAbN_Discovery Mechanism_BRD Mechanism of Action (Specific EfpA Inhibition) BRD_9327_Discovery->Mechanism_BRD Mechanism_PAbN Mechanism of Action (Broad-Spectrum Inhibition + Membrane Permeabilization) PAbN_Discovery->Mechanism_PAbN Quant_Data_BRD Quantitative Data (MIC vs EfpA Hypomorph, Synergy with BRD-8000.3) Mechanism_BRD->Quant_Data_BRD Quant_Data_PAbN Quantitative Data (MIC vs Mtb, Potentiation of Investigational Drugs) Mechanism_PAbN->Quant_Data_PAbN Comparison Comparative Analysis Quant_Data_BRD->Comparison Quant_Data_PAbN->Comparison Conclusion Conclusion: This compound: Specific Tool PAbN: Broad-Spectrum Agent with Caveats Comparison->Conclusion

Logical workflow for the comparative analysis of this compound and PAβN.

Conclusion

This compound and PAβN represent two distinct approaches to Mtb efflux inhibition. This compound is a highly specific inhibitor of the EfpA pump, making it an excellent tool for studying the role of this particular transporter and a potential starting point for the development of targeted therapies. Its synergy with other EfpA inhibitors suggests that combination therapies targeting a single pump could be a viable strategy.

In contrast, PAβN is a broad-spectrum agent with activity against multiple efflux pumps in Mtb. While it has shown promise in potentiating the effects of some antimicrobials, its utility as a specific research tool is hampered by its membrane-permeabilizing effects. This dual mechanism, however, could be advantageous in a therapeutic context, provided that its off-target effects can be managed.

For researchers and drug developers, the choice between a specific inhibitor like this compound and a broad-spectrum agent like PAβN will depend on the specific research question or therapeutic goal. Future studies directly comparing these and other efflux pump inhibitors in Mtb are crucial to fully elucidate their potential in combating drug-resistant tuberculosis.

References

BRD-9327: A Novel EfpA Inhibitor with Potential to Circumvent Existing Anti-Tuberculosis Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of BRD-9327, a promising anti-tubercular agent, reveals a distinct mechanism of action that may offer a significant advantage against drug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides a comparative analysis of this compound, summarizing available experimental data and outlining the methodologies used to assess its cross-resistance with other anti-TB drugs.

This compound is a novel small molecule that inhibits the essential efflux pump EfpA in Mycobacterium tuberculosis.[1][2][3] Efflux pumps are a significant mechanism of drug resistance in bacteria, as they actively transport antibiotics out of the cell, reducing their intracellular concentration and efficacy. By targeting EfpA, this compound presents a new strategy in the fight against tuberculosis. This guide explores the existing research on this compound's cross-resistance with other anti-TB compounds, offering insights for researchers and drug development professionals.

Comparative Analysis of this compound

Current research indicates that this compound has a unique resistance profile, most notably when compared to another EfpA inhibitor, BRD-8000. Studies have shown a lack of cross-resistance between these two compounds; in fact, they exhibit collateral sensitivity, where resistance to one compound increases susceptibility to the other.[4][5][6] This phenomenon is attributed to their distinct binding sites and mechanisms of action on the EfpA transporter.[1][4][5]

While direct comparative studies of this compound against a wide panel of Mtb strains resistant to first and second-line anti-TB drugs are not yet extensively published, its unique target and mechanism suggest a low potential for cross-resistance with drugs that have different modes of action. For instance, resistance to bedaquiline and clofazimine is often mediated by mutations in the Rv0678 gene, which leads to the upregulation of a different efflux pump, MmpL5.[7][8][9][10][11][12][13][14][15] This is a fundamentally different resistance mechanism than mutations in the efpA gene, which would confer resistance to this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that this compound has demonstrated weak activity against wild-type Mtb in some assays, but its potency is significantly increased in a strain with reduced EfpA expression (EfpA hypomorph), highlighting the compound's on-target activity.

CompoundTargetMtb StrainMIC (μM)Fold-Change in MIC in Resistant StrainsReference
This compound EfpAWild-Type>50Not Applicable[4][5][6]
EfpA Hypomorph6.25Not Applicable[4][5][6]
BRD-8000 ResistantLower than Wild-Type (Hypersensitive)Not Applicable[4][5]
BRD-8000 EfpAWild-Type--[4][5]
This compound ResistantLower than Wild-Type (Hypersensitive)Not Applicable[4][5]

Signaling Pathways and Experimental Workflows

To understand the likelihood of cross-resistance, it is crucial to visualize the distinct molecular pathways leading to resistance for different anti-TB drugs.

cluster_BRD9327 This compound Resistance cluster_BDQ_CFZ Bedaquiline/Clofazimine Resistance BRD9327 This compound EfpA EfpA Efflux Pump BRD9327->EfpA Inhibits EfpA_mut Mutated EfpA EfpA->EfpA_mut Mutation in efpA gene EfpA_mut->BRD9327 Prevents binding BDQ_CFZ Bedaquiline / Clofazimine MmpL5 MmpL5 Efflux Pump BDQ_CFZ->MmpL5 Substrate for efflux Rv0678 Rv0678 Repressor Rv0678->MmpL5 Represses expression Rv0678_mut Mutated Rv0678 Rv0678->Rv0678_mut Mutation in Rv0678 gene Rv0678_mut->MmpL5 Upregulates expression

Fig. 1: Contrasting resistance mechanisms for this compound and Bedaquiline/Clofazimine.

The experimental workflow for assessing cross-resistance is a systematic process involving the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various drug-resistant bacterial strains.

start Start: Prepare Mtb Strains prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates inoculate Inoculate plates with standardized Mtb suspensions (Wild-Type, Drug-Resistant Strains) prepare_plates->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) (e.g., using Resazurin assay) incubate->read_mic analyze Analyze and Compare MIC values read_mic->analyze end End: Assess Cross-Resistance analyze->end

Fig. 2: Experimental workflow for determining cross-resistance via MIC assay.

Experimental Protocols

The following is a detailed methodology for a typical broth microdilution assay used to determine the MIC of a compound against M. tuberculosis.

Objective: To determine the minimum concentration of a test compound (e.g., this compound) that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strains (wild-type and drug-resistant variants)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Resazurin sodium salt solution (for viability assessment)

  • Positive control drug (e.g., rifampicin)

  • Negative control (no drug)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Biosafety cabinet (BSL-3)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis strains in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the compound in 7H9 broth directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include wells for positive control (bacteria with a known anti-TB drug), negative control (bacteria with no drug), and sterility control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

  • Data Analysis:

    • Compare the MIC of this compound for the wild-type strain with its MIC for the various drug-resistant strains.

    • A significant increase in the MIC for a resistant strain compared to the wild-type strain would indicate cross-resistance. Conversely, no change or a decrease in the MIC would suggest a lack of cross-resistance or collateral sensitivity, respectively.

Conclusion

The available evidence suggests that this compound holds promise as an anti-tubercular agent with a novel mechanism of action that may not be susceptible to existing resistance pathways for many current anti-TB drugs. The observed collateral sensitivity with another EfpA inhibitor, BRD-8000, is particularly noteworthy and supports the potential for combination therapies that could suppress the emergence of resistance. Further comprehensive studies are required to fully elucidate the cross-resistance profile of this compound against a broad panel of clinically relevant drug-resistant M. tuberculosis isolates. However, the initial findings are encouraging and warrant continued investigation into this novel class of anti-TB compounds.

References

Validating BRD-9327 Efficacy in In Vivo Tuberculosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of BRD-9327, a novel inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), against established anti-tuberculosis drugs. While direct in vivo efficacy data for this compound is not yet publicly available, this document summarizes its mechanism of action, preclinical data for comparator drugs, and standardized experimental protocols to facilitate future in vivo studies.

Executive Summary

This compound is a promising anti-tuberculosis candidate that targets EfpA, an essential efflux pump in Mtb.[1] It exhibits a distinct mechanism of action from its counterpart, BRD-8000.3, and demonstrates synergistic activity with it in vitro.[1] Although in vivo studies quantifying the efficacy of this compound in reducing bacterial load in animal models have not been published, its unique target and synergistic potential warrant further investigation. This guide offers a framework for such validation by presenting established in vivo efficacy data for standard-of-care anti-tuberculosis agents and detailing the necessary experimental methodologies.

Data Presentation: Comparative In Vivo Efficacy of Anti-Tuberculosis Agents

The following tables summarize the in vivo efficacy of standard anti-tuberculosis drugs in murine models, providing a benchmark for the anticipated performance of novel compounds like this compound. The data is presented as the mean log10 reduction in colony-forming units (CFU) in the lungs of infected mice after a specified duration of treatment.

Table 1: In Vivo Efficacy of Isoniazid (INH) in a Murine Tuberculosis Model

Treatment DurationDosageMean Log10 CFU Reduction in LungsReference
13 days25 mg/kg/day~2.2[2]
2 weeks25 mg/kg/day>4.0[2]

Table 2: In Vivo Efficacy of Rifampicin (RIF) in a Murine Tuberculosis Model

Treatment DurationDosageMean Log10 CFU Reduction in LungsReference
13 days20 mg/kg/day~1.9[2]
26 days10 mg/kg/day1.7
26 days20 mg/kg/day1.8

Table 3: In Vivo Efficacy of Bedaquiline (BDQ) in a Murine Tuberculosis Model

Treatment DurationDosageMean Log10 CFU Reduction in LungsReference
8 weeks25 mg/kg/dayTotal clearance[3][4]
14 weeksStandard RegimenTotal clearance[3][4]

Experimental Protocols

Standardized experimental protocols are crucial for the validation of novel anti-tuberculosis compounds. The following outlines a typical methodology for assessing the in vivo efficacy of a test compound in a murine model of chronic tuberculosis infection.

1. Animal Model and Infection:

  • Animal Strain: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose (~100-200 CFU) of Mycobacterium tuberculosis H37Rv to establish a chronic infection.[5]

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks before the commencement of treatment.[5]

2. Drug Administration:

  • Test Compound (this compound): The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be determined based on pharmacokinetic and toxicology studies.

  • Comparator Drugs: Standard drugs like isoniazid (25 mg/kg/day) or rifampicin (10 mg/kg/day) are administered orally.

  • Treatment Duration: A typical initial study duration is 4 weeks, with daily administration of the compounds.

3. Efficacy Assessment:

  • Primary Endpoint: The primary measure of efficacy is the reduction in bacterial load in the lungs and spleen.

  • CFU Enumeration: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar, and colonies are counted after 3-4 weeks of incubation at 37°C. The results are expressed as log10 CFU per organ.

4. Histopathology:

  • A portion of the lung tissue can be fixed in formalin for histopathological analysis to assess the extent of inflammation and tissue damage.

Mandatory Visualization

Signaling Pathway of this compound

BRD9327_Pathway cluster_membrane Mycobacterium tuberculosis Cell Membrane EfpA EfpA Efflux Pump Efflux_Blocked Efflux Blocked EfpA->Efflux_Blocked BRD9327 This compound BRD9327->EfpA Inhibits Substrate Endogenous Substrate / Anti-tubercular Drug Substrate->EfpA is a substrate for Intracellular_Accumulation Intracellular Accumulation of Substrate Substrate->Intracellular_Accumulation Accumulates when EfpA is inhibited Bacterial_Death Bacterial Cell Death Intracellular_Accumulation->Bacterial_Death

Caption: Mechanism of action of this compound, an inhibitor of the Mtb EfpA efflux pump.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A Select Mouse Strain (e.g., BALB/c) B Aerosol Infection with M. tuberculosis H37Rv A->B C Establish Chronic Infection (4-6 weeks) B->C D Administer this compound (Test Group) E Administer Standard Drug (e.g., Isoniazid) (Positive Control) F Administer Vehicle (Negative Control) G Euthanize Mice after Treatment Period D->G Daily Treatment E->G Daily Treatment F->G Daily Treatment H Harvest Lungs and Spleens G->H I Homogenize Tissues H->I J Plate Serial Dilutions on 7H11 Agar I->J K Incubate and Count CFU J->K L Calculate Log10 CFU Reduction K->L M Compare Efficacy of this compound to Controls L->M

Caption: Workflow for evaluating the in vivo efficacy of anti-tuberculosis compounds.

References

A Comparative Guide to Well-Characterized Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the selectivity profile of BRD-9327 revealed that this compound is a novel specific inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis (Mtb) and is primarily investigated for its potential in anti-tuberculosis therapy[1][2][3][4][5]. Currently, there is no publicly available experimental data on the selectivity of this compound against common human efflux pumps such as P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP/ABCG2), or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).

Given the interest in efflux pump inhibitors for drug development, this guide provides a comparative selectivity profile of three well-characterized inhibitors: Verapamil , Ko143 , and MK-571 , against P-gp, BCRP, and MRP1.

Introduction to Efflux Pumps and Their Inhibition

ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 1 (MRP1), are membrane proteins that play a crucial role in cellular defense by extruding a wide variety of xenobiotics, including many therapeutic drugs. While this is a vital protective mechanism, the overexpression of these pumps in cancer cells is a major cause of multidrug resistance (MDR), a significant obstacle in chemotherapy. Efflux pump inhibitors (EPIs) are compounds that can block the function of these transporters, thereby increasing the intracellular concentration and efficacy of co-administered drugs.

Selectivity Profiling of Common Efflux Pump Inhibitors

The selectivity of an inhibitor for a specific efflux pump is a critical factor in its therapeutic application, as off-target effects can lead to undesirable drug-drug interactions and toxicity. The following table summarizes the inhibitory potency (IC50 values) of Verapamil, Ko143, and MK-571 against P-gp, BCRP, and MRP1.

InhibitorTarget PumpIC50 (µM)Selectivity Profile
Verapamil P-gp (ABCB1) 3.9 [2]Primarily a P-gp inhibitor. At nanomolar concentrations, it is selective for P-gp over MRP1 and BCRP[6]. It can inhibit other ABC transporters at higher micromolar concentrations[6].
BCRP (ABCG2)>10Significantly less potent against BCRP compared to P-gp.
MRP1 (ABCC1)>10Limited inhibitory activity against MRP1[6].
Ko143 BCRP (ABCG2) ~0.11 - 0.22 [2][7]A highly potent and selective BCRP inhibitor, with over 200-fold selectivity over P-gp and MRP1 at lower concentrations.
P-gp (ABCB1)≥1[1]Inhibits P-gp at higher concentrations[1].
MRP1 (ABCC1)≥1[1]Inhibits MRP1 at higher concentrations[1].
MK-571 MRP1 (ABCC1) ~1-10 A known inhibitor of MRP1-mediated transport[8][9].
P-gp (ABCB1)>50Does not significantly affect P-gp-mediated resistance[10].
BCRP (ABCG2)Not widely reportedGenerally considered selective for MRPs over BCRP.

Note: IC50 values can vary depending on the experimental conditions, cell line, and substrate used.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and standardized experimental assays. Below are detailed methodologies for common in vitro assays used to assess efflux pump inhibition.

Substrate Accumulation Assay (Cell-Based)

This assay measures the ability of an inhibitor to increase the intracellular accumulation of a known fluorescent substrate of a specific efflux pump.

a. Principle: Efflux pumps actively transport fluorescent substrates out of the cell, resulting in low intracellular fluorescence. In the presence of an effective inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence which can be quantified.

b. Materials:

  • Cell Lines: A panel of cell lines, including a parental line with low efflux pump expression and cell lines specifically overexpressing P-gp, BCRP, or MRP1 (e.g., MDCKII-MDR1, MDCKII-BCRP, HEK293-MRP1).

  • Fluorescent Substrates:

    • P-gp: Rhodamine 123, Calcein-AM

    • BCRP: Hoechst 33342, Pheophorbide A[7]

    • MRP1: Calcein-AM[7]

  • Test Inhibitors: Verapamil, Ko143, MK-571, and the compound of interest.

  • Instrumentation: Fluorescence plate reader or flow cytometer.

c. General Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test inhibitor for 30-60 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (at a concentration typically below its Km for the transporter) to the wells containing the inhibitor and incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Fluorescence Measurement:

    • For adherent cells, wash away the extracellular substrate and lyse the cells to measure intracellular fluorescence using a plate reader.

    • Alternatively, for suspension cells or trypsinized adherent cells, analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Calculate the increase in fluorescence in the presence of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ATPase Activity Assay

a. Principle: ABC transporters hydrolyze ATP to power the transport of substrates. Some inhibitors can stimulate or inhibit this ATPase activity. Measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis provides an indication of the inhibitor's interaction with the transporter.

b. Materials:

  • Membrane Vesicles: Purified membrane vesicles from cells overexpressing the target efflux pump (e.g., P-gp, BCRP).

  • ATP: Adenosine 5'-triphosphate.

  • Test Inhibitors: Compounds to be tested.

  • Phosphate Detection Reagent: A reagent that forms a colored complex with inorganic phosphate (e.g., malachite green).

  • Instrumentation: Microplate reader (absorbance).

c. General Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane vesicles with the test inhibitor at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: Start the reaction by adding Mg-ATP.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the phosphate detection reagent and incubate to allow for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in the presence of the inhibitor and determine the concentration at which the ATPase activity is inhibited or stimulated by 50% (IC50 or EC50).

Visualizing Experimental Workflows

A clear understanding of the experimental process is crucial for reproducibility and data interpretation. The following diagrams, generated using the DOT language, illustrate a typical workflow for an efflux pump inhibition assay and the logical relationship of inhibitor selectivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Seed cells overexpressing specific efflux pump C Pre-incubate cells with inhibitor A->C B Prepare serial dilutions of test inhibitor B->C D Add fluorescent substrate C->D E Incubate at 37°C D->E F Measure intracellular fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

Caption: Workflow for a cell-based substrate accumulation assay.

G cluster_inhibitors Inhibitors cluster_pumps Efflux Pumps V Verapamil PGP P-gp V->PGP High Potency BCRP BCRP V->BCRP Low Potency MRP1 MRP1 V->MRP1 Low Potency K Ko143 K->PGP Low Potency K->BCRP High Potency K->MRP1 Low Potency M MK-571 M->MRP1 High Potency

Caption: Selectivity of common efflux pump inhibitors.

Conclusion

The selection of an appropriate efflux pump inhibitor is paramount for both preclinical research and potential clinical applications. While Verapamil serves as a useful tool for studying P-gp, its modest potency and broader off-target effects at higher concentrations can be limiting. MK-571 is a valuable reagent for investigating MRP1-mediated transport. For studies involving BCRP, Ko143 stands out due to its high potency and selectivity, although its activity against P-gp and MRP1 at higher concentrations should be considered in the experimental design. A thorough understanding of the selectivity profile of these inhibitors, determined through rigorous experimental protocols, is essential for accurately interpreting research findings and advancing the development of novel strategies to overcome multidrug resistance.

References

Synergistic Effects of BRD-9327 with Partner Compounds in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Infectious Diseases

This guide provides a comparative analysis of the synergistic antimicrobial effects of BRD-9327 when used in combination with other compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The primary focus of this document is to present the experimental evidence for these synergies, detail the methodologies used to assess them, and illustrate the underlying mechanisms of action.

Executive Summary

This compound is an inhibitor of the essential Mtb efflux pump EfpA.[1] Research has demonstrated that its antimicrobial activity can be significantly enhanced when combined with other compounds that also target EfpA or related mycobacterial pathways. This guide focuses on the synergistic interactions of this compound with BRD-8000.3 , another EfpA inhibitor, and verapamil , a known efflux pump inhibitor. The combination of this compound and BRD-8000.3 is a particularly compelling example of a resistance-suppressing combination, as they inhibit the same target through different mechanisms.[2][3]

Quantitative Analysis of Synergistic Effects

The synergistic interactions of this compound with partner compounds have been quantified using the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A summary of the findings is presented in the table below.

Compound Combination Target Organism Assay Type Synergy Quantification Key Findings
This compound + BRD-8000.3 Mycobacterium marinumCheckerboard AssaySynergistic by Loewe additivity and Excess over Bliss (EoB)[2]Concentrations of BRD-8000.3 between 0.1 and 3 µM potentiated the growth inhibition by this compound.[2][3] This combination is designed to create a high barrier to resistance.[2][3]
This compound + Verapamil Mycobacterium marinumBroth Microdilution AssayModest Synergy (Specific FIC index not reported)[1]Verapamil acts as a synergistic potentiator of this compound, lowering its Minimum Inhibitory Concentration (MIC).[2]

Experimental Protocols

The primary method used to evaluate the synergistic effects of this compound is the checkerboard broth microdilution assay .

Checkerboard Assay Protocol for Mycobacterium spp.

This protocol is a generalized procedure based on standard methods for determining antimicrobial synergy.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner compound (BRD-8000.3 or verapamil) in a suitable solvent (e.g., DMSO).

    • Prepare a two-fold serial dilution series for each compound in a 96-well microtiter plate. For example, compound A is diluted vertically, and compound B is diluted horizontally.

  • Inoculum Preparation:

    • Culture Mycobacterium marinum or Mycobacterium tuberculosis in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC) to mid-log phase.

    • Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5), which corresponds to a known cell density.

  • Plate Inoculation:

    • Inoculate each well of the 96-well plate containing the drug dilutions with the prepared bacterial suspension.

    • Include control wells with no drugs (growth control) and wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubation:

    • Seal the plates and incubate at the optimal temperature for the specific mycobacterial species (e.g., 30°C for M. marinum, 37°C for M. tuberculosis) for a sufficient period to allow for visible growth in the control wells (typically 3-7 days for M. marinum and 7-14 days for M. tuberculosis).

  • Data Analysis:

    • Determine the MIC for each compound alone and in combination by visual inspection of turbidity or by measuring optical density.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination using the formula:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Signaling Pathways and Mechanisms of Action

The synergistic activity of this compound with its partner compounds is rooted in the inhibition of the EfpA efflux pump in Mycobacterium tuberculosis. Efflux pumps are membrane proteins that actively transport substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.

Mechanism of Synergistic Inhibition of the EfpA Efflux Pump

This compound and BRD-8000.3 exhibit synergy by binding to two different sites on the EfpA transporter, leading to a more potent inhibition of its function.

EfpA_Synergy cluster_membrane Mycobacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EfpA EfpA Efflux Pump Inner Outer Antibiotic_out Antibiotic EfpA:port_out->Antibiotic_out Antibiotic_in Antibiotic Antibiotic_in->EfpA:port_in Efflux BRD9327 This compound BRD9327->EfpA Inhibits BRD8000_3 BRD-8000.3 BRD8000_3->EfpA Inhibits Synergy_Workflow A Compound Preparation (this compound & Partner) B Serial Dilution in 96-well Plate A->B D Plate Inoculation B->D C Mycobacterial Inoculum Preparation C->D E Incubation D->E F MIC Determination E->F G FIC Index Calculation F->G H Synergy Assessment (Synergistic, Additive, or Antagonistic) G->H

References

Unveiling Collateral Sensitivity: A Comparative Analysis of EfpA Inhibitors BRD-9327 and BRD-8000.3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the collateral sensitivity profiles of two promising antimycobacterial compounds, BRD-9327 and BRD-8000.3. Both agents target the essential Mycobacterium tuberculosis efflux pump EfpA, but exhibit a unique and advantageous relationship where resistance to one agent enhances the efficacy of the other.

This guide summarizes key experimental data demonstrating this collateral sensitivity, outlines the methodologies used in these crucial experiments, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of Collateral Sensitivity

The synergistic relationship and mutual collateral sensitivity between this compound and BRD-8000.3 have been demonstrated through checkerboard assays and broth microdilution assays against Mycobacterium marinum (Mmar), a close relative of M. tuberculosis.[1] Resistance to one compound not only fails to confer cross-resistance to the other but in many cases, leads to hypersensitivity.

Below are summary tables of the Minimum Inhibitory Concentration (MIC) values that illustrate this phenomenon.

Table 1: MIC of this compound against Wild-Type and BRD-8000.3-Resistant M. marinum Mutants

M. marinum StrainGenotypeMIC of this compound (µM)Fold Change in MIC vs. Wild-Type
Wild-TypeefpA WT25-
BRD-8000.3-Resistant 1efpA V319M6.254-fold decrease (Hypersensitive)
BRD-8000.3-Resistant 2efpA A415V>50>2-fold increase

Table 2: MIC of BRD-8000.3 against Wild-Type and this compound-Resistant M. marinum Mutants

M. marinum StrainGenotypeMIC of BRD-8000.3 (µM)Fold Change in MIC vs. Wild-Type
Wild-TypeefpA WT6.25-
This compound-Resistant 1efpA G328C3.132-fold decrease (Hypersensitive)
This compound-Resistant 2efpA G328D3.132-fold decrease (Hypersensitive)
This compound-Resistant 3efpA A339T3.132-fold decrease (Hypersensitive)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for mycobacterial susceptibility testing.

  • Bacterial Culture: Mycobacterium marinum strains are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • Inoculum Preparation: Bacterial cultures are grown to mid-log phase. The turbidity of the culture is adjusted to a 0.5 McFarland standard. The suspension is then diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Drug Preparation: Stock solutions of this compound and BRD-8000.3 are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of each compound are prepared in 7H9 broth in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 30°C for M. marinum.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. This is typically determined after a set incubation period, often by visual inspection or by measuring optical density at 600 nm (OD600).

Checkerboard Assay for Synergy Analysis

This assay is used to assess the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of BRD-8000.3 along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described in the broth microdilution protocol.

  • Incubation: The plate is incubated under the same conditions as the broth microdilution assay.

  • Data Analysis: The growth in each well is assessed. The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = FICA + FICB = (CA/MICA) + (CB/MICB), where MICA and MICB are the MICs of drugs A and B alone, and CA and CB are the concentrations of the drugs in combination.

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

EfpA_Inhibition Mechanism of EfpA Efflux Pump Inhibition cluster_membrane Cell Membrane EfpA EfpA Efflux Pump Substrate_out Substrate (e.g., antibiotic) EfpA->Substrate_out Efflux Substrate_in Substrate (e.g., antibiotic) Substrate_in->EfpA Binding Extracellular Extracellular BRD8000 BRD-8000.3 BRD8000->EfpA Inhibits (Site 1) BRD9327 This compound BRD9327->EfpA Inhibits (Site 2) Intracellular Intracellular

Caption: Inhibition of the EfpA efflux pump by this compound and BRD-8000.3.

Collateral_Sensitivity_Workflow Experimental Workflow for Validating Collateral Sensitivity cluster_resistance Generate Resistant Mutants cluster_mic MIC Determination cluster_analysis Data Analysis WT_Mmar Wild-Type M. marinum Culture_BRD8000 Culture with BRD-8000.3 WT_Mmar->Culture_BRD8000 Culture_BRD9327 Culture with This compound WT_Mmar->Culture_BRD9327 MIC_WT_8000 MIC of BRD-8000.3 on WT WT_Mmar->MIC_WT_8000 MIC_WT_9327 MIC of this compound on WT WT_Mmar->MIC_WT_9327 Resistant_8000 BRD-8000.3-Resistant Mutants Culture_BRD8000->Resistant_8000 Resistant_9327 This compound-Resistant Mutants Culture_BRD9327->Resistant_9327 MIC_Res_8000 MIC of this compound on BRD-8000.3-R Mutants Resistant_8000->MIC_Res_8000 MIC_Res_9327 MIC of BRD-8000.3 on this compound-R Mutants Resistant_9327->MIC_Res_9327 Compare_MICs Compare MICs: WT vs. Resistant Strains MIC_WT_8000->Compare_MICs MIC_WT_9327->Compare_MICs MIC_Res_8000->Compare_MICs MIC_Res_9327->Compare_MICs Conclusion Demonstrate Collateral Sensitivity Compare_MICs->Conclusion

Caption: Workflow for validating collateral sensitivity between two compounds.

References

Safety Operating Guide

Proper Disposal Procedures for BRD-9327: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of BRD-9327, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) efflux pump EfpA.

This compound is a valuable tool in tuberculosis research, but its bioactive nature necessitates careful management of all waste streams to protect personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is crucial to be familiar with its properties and to have the appropriate safety measures in place.

Personal Protective Equipment (PPE): All personnel handling this compound, in pure form or in solution, must wear the following to minimize exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of aerosolization of the solid compound, work should be conducted in a chemical fume hood.

In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and associated waste must be handled through your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated, expired, or unwanted solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Contaminated disposable materials such as pipette tips, microfuge tubes, and gloves should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle).

    • Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, compatible solvent waste container. Do not mix aqueous and organic waste streams.[1]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.

2. Waste Container Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with a completed EHS Hazardous Waste Label.

  • The label must include the full chemical name ("this compound"), the concentration (if in solution), the solvent(s), and the approximate quantity of waste. Avoid using abbreviations or chemical formulas.

  • Keep waste containers securely closed except when adding waste.

  • Store sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory, away from incompatible materials.

3. Disposal of Empty Containers:

  • Thoroughly empty the original this compound container.

  • The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous liquid waste.

  • After the initial rinse, the container should be rinsed two more times. These subsequent rinses can typically be disposed of according to your institution's guidelines for non-hazardous chemical waste, but always confirm with your EHS office.

  • After rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste (e.g., glass or plastic recycling, as appropriate).

4. Request for Waste Pickup:

  • Once a waste container is full, or as per your institution's policy, submit a hazardous waste collection request to your EHS office.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Data Presentation: this compound and General Small Molecule Inhibitor Characteristics

The following table summarizes key data for this compound and provides general, representative data for similar small molecule inhibitors to inform risk assessment and disposal planning.

ParameterThis compoundGeneral Small Molecule Inhibitor (Representative Data)
Chemical Formula C22H16BrNO4[1]Varies
Molecular Weight 438.28 g/mol [1]200 - 600 g/mol
Appearance Solid powder[1]Crystalline solid or powder
Solubility Soluble in DMSO[1]Often soluble in organic solvents (DMSO, DMF, Ethanol)
Storage Temperature -20°C for long-term[1]-20°C or -80°C
Toxicity (LD50) Data not availableVaries widely; assume potent bioactivity
Environmental Hazard Data not availableAssume toxicity to aquatic life

Experimental Protocols: Efflux Pump Inhibition Assay

To assess the activity of this compound as an efflux pump inhibitor, a common method is a whole-cell fluorescence-based assay using a substrate of the target pump that fluoresces upon accumulation within the bacterial cell. The following is a detailed methodology for a representative ethidium bromide (EtBr) accumulation assay.

Objective: To determine the ability of this compound to inhibit the EfpA efflux pump in a suitable bacterial strain (e.g., Mycobacterium smegmatis as a surrogate for Mtb, or a specific Mtb strain) by measuring the intracellular accumulation of ethidium bromide.

Materials:

  • Bacterial strain expressing the EfpA efflux pump.

  • This compound

  • Ethidium bromide (EtBr)

  • A known efflux pump inhibitor (e.g., verapamil or reserpine) as a positive control.

  • Phosphate-buffered saline (PBS)

  • Growth medium (e.g., Middlebrook 7H9 with appropriate supplements).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into the appropriate growth medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8).

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in PBS to a final OD600 of approximately 0.4.

  • Assay Setup:

    • In the wells of a 96-well plate, add the bacterial cell suspension.

    • Add this compound at various concentrations to be tested.

    • Include control wells: a no-inhibitor control (vehicle, e.g., DMSO), and a positive control with a known efflux pump inhibitor.

    • Equilibrate the plate at room temperature for 10-15 minutes.

  • Initiating the Assay:

    • Add EtBr to all wells to a final concentration that is a known substrate for the pump but is non-toxic to the cells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) every 1-2 minutes for a total of 60 minutes.

    • Plot fluorescence intensity versus time for each concentration of this compound and the controls.

    • An increase in fluorescence over time compared to the no-inhibitor control indicates inhibition of EtBr efflux and thus, inhibition of the EfpA pump.

    • The rate of EtBr accumulation can be calculated from the slope of the linear phase of the fluorescence curve.

Mandatory Visualizations

The following diagrams illustrate key logical and biological pathways related to the handling and mechanism of action of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal Solid_Waste Solid Waste (gloves, tips) Segregate_Solid Segregate Solid Waste Solid_Waste->Segregate_Solid Liquid_Waste Liquid Waste (aqueous, organic) Segregate_Liquid Segregate Liquid Waste Liquid_Waste->Segregate_Liquid Sharps_Waste Sharps Waste Segregate_Sharps Segregate Sharps Sharps_Waste->Segregate_Sharps Label_Containers Label Containers Correctly Segregate_Solid->Label_Containers Segregate_Liquid->Label_Containers Segregate_Sharps->Label_Containers Seal_Containers Keep Containers Sealed Label_Containers->Seal_Containers EHS_Pickup Arrange EHS Pickup Seal_Containers->EHS_Pickup

Caption: A logical workflow for the proper disposal of this compound waste.

G Mechanism of this compound Action cluster_0 Mycobacterium Cell EfpA EfpA Efflux Pump Extracellular Space Extracellular Space EfpA->Extracellular Space Efflux Substrate Substrate (e.g., Toxin, Antibiotic) Substrate->EfpA Enters pump BRD9327 This compound BRD9327->EfpA Inhibits

Caption: Simplified diagram of this compound inhibiting the EfpA efflux pump.

References

Personal protective equipment for handling BRD-9327

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. [1]

This document provides essential safety and logistical information for handling the chemical compound BRD-9327. All personnel must review this guide and the available safety data before working with this compound. The information provided herein is based on currently available data from chemical suppliers. A complete, official Safety Data Sheet (SDS) has not been found. Therefore, standard laboratory precautions for handling unknown powdered chemicals should be strictly followed.

Hazard Identification and Precautionary Measures

General Precautions:

  • Wear appropriate personal protective equipment (PPE) at all times.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A laboratory coat.
Respiratory A properly fitted respirator is recommended, especially when handling larger quantities or if there is a risk of aerosolization.

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

ParameterGuideline
Short-Term Storage 0 - 4 °C for days to weeks.[1]
Long-Term Storage -20 °C for months to years.[1]
Container Keep in a tightly sealed container in a dry and dark place.[1]
Solubility Soluble in DMSO.[1]

Accidental Release and Disposal

Spill Response:

  • Evacuate the area.

  • Wear full PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep up the material and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (fume hood) A->B C Retrieve this compound from storage B->C D Allow to equilibrate to room temperature C->D E Weigh the required amount D->E F Prepare solution (e.g., in DMSO) E->F G Decontaminate workspace F->G H Dispose of waste in designated containers G->H I Doff PPE H->I J Wash hands thoroughly I->J

Standard operational workflow for handling this compound.

References

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